MFCD03028408
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-15-20(13-26)23(24-21(27-15)3-2-4-22(24)28)17-7-11-19(12-8-17)29-14-16-5-9-18(25)10-6-16/h5-12,23,27H,2-4,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJTXHJOWRCLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Mfcd03028408
Established Synthetic Routes for MFCD03028408
The synthesis of 1-(4-bromophenyl)-N,N-dimethylmethanamine is primarily achieved through two well-established routes: nucleophilic substitution and reductive amination.
Multi-step Synthesis Strategies and Key Intermediates
Nucleophilic Substitution: A common strategy involves the reaction of a 4-bromobenzyl halide with dimethylamine (B145610). This is typically a single-step synthesis in practice, but can be considered a two-step process from a strategic viewpoint starting from 4-bromotoluene (B49008) (which would first be halogenated to the benzyl (B1604629) halide). The key intermediates in this pathway are the 4-bromobenzyl halide (either chloride or bromide) and dimethylamine. The reaction proceeds via an SN2 mechanism where the nitrogen atom of dimethylamine acts as a nucleophile, displacing the halide from the benzylic carbon. A base is typically required to neutralize the hydrohalic acid formed as a byproduct.
Reductive Amination: An alternative and more atom-economical approach is the reductive amination of 4-bromobenzaldehyde (B125591). This reaction proceeds via the formation of an iminium ion intermediate. In the first step, 4-bromobenzaldehyde reacts with dimethylamine to form a hemiaminal, which then dehydrates to form the corresponding iminium ion. In the second step, this intermediate is reduced in situ to the final tertiary amine product. google.comgoogleapis.comuni-rostock.de This method avoids the generation of stoichiometric salt byproducts inherent in the substitution method. google.com
Another related strategy is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine. wikipedia.orgnrochemistry.comyoutube.com If starting from 4-bromobenzylamine, it could be methylated using excess formic acid and formaldehyde (B43269) to yield 1-(4-bromophenyl)-N,N-dimethylmethanamine. wikipedia.orgjk-sci.com This reaction proceeds by forming an imine with formaldehyde, which is then reduced by formic acid, with the loss of carbon dioxide driving the reaction. wikipedia.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimization of reaction conditions is crucial for maximizing yield and selectivity while minimizing byproducts.
For the nucleophilic substitution route , reaction conditions typically involve using an organic solvent such as dichloromethane (B109758) or toluene, and a base like sodium hydroxide (B78521) or potassium carbonate. The reaction is often carried out at room temperature or with gentle heating.
For the reductive amination of 4-bromobenzaldehyde , significant optimization has been achieved through the choice of catalyst and reaction parameters. A patented process describes the reaction using methanol (B129727) as a solvent, with the initial formation of the imine intermediate at 80°C, followed by catalytic hydrogenation. googleapis.com A comparison between a standard 5% Palladium on carbon (Pd/C) catalyst and a bimetallic catalyst composed of 3% Palladium and 7% Copper on carbon (Pd/Cu on C) demonstrated a significant impact on selectivity. googleapis.com
| Catalyst | Conversion (%) | Selectivity for 1-(4-bromophenyl)-N,N-dimethylmethanamine (%) | Selectivity for Benzyldimethylamine (Debrominated byproduct) (%) | Other Byproducts (%) |
|---|---|---|---|---|
| 5% Pd/C | 99.8 | 88.0 | 0.4 | 11.6 |
| 3% Pd / 7% Cu on C | 99.72 | 80.7 | 16.0 | 3.3 |
The data indicates that while both catalysts achieve high conversion, the selectivity towards the desired product and the formation of the debrominated byproduct vary. The standard Pd/C catalyst showed higher selectivity for the target compound under the tested conditions. googleapis.com
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more efficient and sustainable methods for amine synthesis.
Catalytic Methods for Enhanced Efficiency and Sustainability
The development of novel catalysts is a cornerstone of green synthesis. For the reductive amination of 4-bromobenzaldehyde, catalysts based on earth-abundant metals have been explored. One study demonstrated the use of in situ generated cobalt nanoparticles (Co-NPs) from a Co-salen complex as a highly effective catalyst. scispace.com This method provided excellent yield and selectivity for the corresponding primary amine (4-bromobenzylamine) from 4-bromobenzaldehyde in the presence of ammonia (B1221849) and H₂, highlighting the potential for using similar systems with dimethylamine for the synthesis of the target tertiary amine. uni-rostock.descispace.com The use of non-noble metal catalysts like iron and cobalt is a significant step towards more sustainable chemical production. d-nb.info
Bimetallic catalysts, such as the Pd/Cu on carbon system mentioned previously, also represent an advanced catalytic approach, even if in that specific instance it did not improve selectivity for this particular product. googleapis.com The rationale for using bimetallic catalysts often involves creating a better dispersion of active sites or modifying the electronic properties of the catalytic surface. google.com
Atom-Economical and Environmentally Benign Synthetic Pathways
Atom economy is a key principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. jocpr.comrsc.orgprimescholars.com
The Eschweiler-Clarke reaction is another example of an atom-economical process. wikipedia.org When methylating an amine, it uses formaldehyde as the carbon source and formic acid as the reducing agent, which decomposes to H₂O and CO₂, a volatile and easily removable byproduct. wikipedia.orgnrochemistry.com A significant advantage is that this method avoids the use of alkyl halides and prevents over-methylation to form quaternary ammonium (B1175870) salts. youtube.comjk-sci.com
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and easier scalability. wuxiapptec.comeuropa.eu Hydrogenation and other reactions involving hazardous reagents or highly exothermic processes are particularly well-suited for flow systems. wuxiapptec.commdpi.com
While a specific flow synthesis for 1-(4-bromophenyl)-N,N-dimethylmethanamine has not been detailed in the reviewed literature, the established reductive amination pathway is an ideal candidate for adaptation to a continuous flow process. The catalytic hydrogenation step, in particular, could be performed more safely and efficiently in a flow reactor, such as a packed-bed reactor containing the solid-supported catalyst (e.g., Pd/C). mdpi.com This would allow for precise control over temperature, pressure, and residence time, potentially improving yield and selectivity while minimizing the risks associated with handling hydrogen gas under pressure in a large batch reactor. wuxiapptec.com The principles and equipment, such as pumps and reactors, used in the flow synthesis of other amines and APIs serve as a clear blueprint for its application to this compound. europa.eumdpi.combeilstein-journals.org
Chemical Transformations and Derivative Synthesis of this compound
The core structure of this compound (Dabrafenib) serves as a scaffold for various chemical transformations aimed at creating derivatives with modified properties. These transformations are crucial for structure-activity relationship (SAR) studies, the development of analytical tools, and enhancing delivery mechanisms.
Functionalization Strategies for Structural Modification
Late-stage functionalization (LSF) is a key strategy for modifying complex molecules like Dabrafenib. rsc.org This approach allows for the direct alteration of C-H bonds to introduce new functional groups, enabling rapid diversification to explore SAR and potentially block metabolic "hot spots". rsc.org
One innovative strategy involves a deconstruction-reconstruction approach applied to the pyrimidine (B1678525) moiety of a Dabrafenib precursor. nih.gov In this method, the pyrimidine ring is transformed into an N-arylpyrimidinium salt, which is then cleaved. The resulting fragment can be used in various heterocycle-forming reactions, effectively diversifying the core structure to produce analogues that would be difficult to synthesize through traditional methods. nih.gov This allows for the creation of diverse chemical libraries for screening and optimization. nih.gov
Another functionalization approach involves creating hybrid nanomaterials. For instance, Dabrafenib has been non-covalently conjugated with Graphene Oxide-Bovine Serum Albumin (GON-BSA) to create functional thin films. researchgate.net This surface modification is designed for drug delivery platforms, demonstrating that the compound can be integrated into complex biomaterial systems. researchgate.net
Table 1: Functionalization Strategies
| Strategy | Description | Application | Reference |
|---|---|---|---|
| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring followed by synthesis of new heterocycles. | Generates diverse analogues for Structure-Activity Relationship (SAR) studies. | nih.gov |
| C-H Functionalization | Direct modification of C-H bonds to introduce new chemical groups. | Rapid exploration of SAR, blocking metabolic sites, creating probes. | rsc.org |
Synthesis of Isotopically Labeled this compound for Mechanistic Probes
Isotopically labeled versions of Dabrafenib are synthesized for use as tracers in pharmacokinetic studies and as internal standards for analytical quantification. nih.govmedchemexpress.com The most common stable isotope used is deuterium (B1214612) (²H or D).
Dabrafenib-d9, a deuterated version of the compound, is available through custom synthesis. medchemexpress.com In this variant, nine hydrogen atoms are replaced with deuterium. The synthesis of such stable isotopically labeled (SIL) drugs is a critical component for modern bioavailability trials, where they are used in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to differentiate between an administered oral dose and an intravenous microdose. nih.govmedchemexpress.com
While specific synthetic routes for Dabrafenib-d9 are proprietary, the general principle involves using deuterated starting materials or reagents during the total synthesis of the molecule. The incorporation of stable isotopes must be carefully planned to avoid kinetic isotope effects that could alter the compound's metabolic profile. nih.gov
Radioactive isotopes, such as ¹⁴C, have also been used in microdose studies involving Dabrafenib to assess bioavailability. nih.gov In other related research, peptides have been labeled with ¹²⁵I to act as carriers for Dabrafenib in targeted delivery systems, although the Dabrafenib molecule itself was not labeled in this case. thno.org
Table 2: Known Isotopically Labeled Variants of this compound
| Labeled Compound | Isotope | CAS Number | Molecular Formula | Application |
|---|
Prodrug Strategies for Enhanced In Vitro Delivery Systems
Prodrugs are inactive or less active derivatives of a drug designed to be converted into the active form under specific conditions. onclive.commdpi.com This strategy is often employed to improve properties like solubility, stability, or targeted delivery. mdpi.comiapchem.org
For Dabrafenib, prodrug strategies have been explored primarily in the context of co-delivery systems for in vitro cancer models. One such approach involves the use of self-assembling supramolecular peptide nanofibers. thno.org In this system, Dabrafenib is co-loaded with another agent, Doxorubicin (B1662922), into the nanofibers through non-covalent interactions. The peptide carrier can be functionalized with a targeting ligand, such as RGD, to enhance uptake by specific cells. thno.org Once internalized, the nanofiber system is designed for sustained release of the active compounds. thno.org
While general prodrug strategies, such as creating bioreductive prodrugs activated by hypoxia or using nanoparticle carriers, are well-established in oncology research, specific covalent prodrugs of Dabrafenib itself are not extensively detailed in the reviewed literature. onclive.comnih.gov The focus remains on advanced delivery systems that act as a prodrug in a broader sense—by sequestering the active compound until it reaches the target site. thno.org
Impurity Profiling and Control during this compound Synthesis
Ensuring the chemical purity of an active pharmaceutical ingredient (API) is critical. The identification, characterization, and control of impurities that arise during synthesis are mandated by regulatory agencies. fda.govveeprho.com
During the laboratory synthesis and process optimization of Dabrafenib, several process-related impurities and potential degradation products have been identified. fda.gov A notable impurity, identified as Phenyl amino Dabrafenib , forms during a key step where a chloropyrimidine intermediate is converted to the final product. derpharmachemica.comresearchgate.net This impurity arises from an unintended side reaction where an aromatic fluoro group on a phenyl ring is displaced by an amine. derpharmachemica.comresearchgate.netderpharmachemica.com
The presence of this impurity is problematic as it is difficult to remove from the final product without significant yield loss. derpharmachemica.com To manage this, a specific synthetic route to prepare the Phenyl amino Dabrafenib impurity has been developed to serve as a reference standard for analytical methods. derpharmachemica.com This allows for its precise detection and quantification, ensuring that its level is controlled within acceptable limits in the final drug substance. derpharmachemica.comresearchgate.net Controlling the reaction time during the amination step was found to be crucial in minimizing the formation of this impurity. derpharmachemica.com
Other potential impurities can include unreacted intermediates and by-products from the multi-step synthesis. veeprho.com Regulatory filings include specifications and control strategies for both actual and potential impurities to ensure the quality and consistency of each batch. fda.gov
Table 3: Profile of a Key Process Impurity in this compound Synthesis
| Impurity Name | Origin | Chemical Transformation | Control Strategy | Reference |
|---|
Advanced Spectroscopic and Structural Characterization of Mfcd03028408 and Its Biological Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for MFCD03028408
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Belinostat. It provides detailed information about the chemical environment of individual atoms.
Two-Dimensional NMR Techniques for Complete Structure Elucidation of this compound
While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental structural information, two-dimensional (2D) NMR techniques are often essential for the complete and unambiguous assignment of all signals, especially in complex molecules like Belinostat. scholarsresearchlibrary.comrsc.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the molecular structure by revealing through-bond correlations between nuclei. For instance, COSY spectra establish proton-proton (¹H-¹H) coupling networks within the molecule, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons (¹H-¹³C), respectively. nih.gov
Published ¹H and ¹³C NMR data for Belinostat, while not explicitly presented as 2D spectra in all sources, have been used for its structural confirmation. rsc.orgnih.gov Theoretical calculations of Belinostat's NMR data have shown a strong correlation with experimental values, with R² values of 0.9263 for ¹H NMR and 0.9886 for ¹³C NMR, further validating the assigned structure. scholarsresearchlibrary.com
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Belinostat in DMSO-d₆ rsc.org
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| -OH | 10.80 (s) | - |
| -SO₂NH- | 10.27 (s) | - |
| -NH- | 9.10 (s) | - |
| ArH | 7.90 (s) | 120.82 |
| ArH | 7.76 (d, J=7.0 Hz) | 121.81 |
| ArH | 7.69 (d, J=7.1 Hz) | 124.80 |
| ArH | 7.55 (t, J=7.5 Hz) | 125.20 |
| Ar-CH=CH- | 7.45 (d, J=15.8 Hz) | 127.55 |
| ArH | 7.22 (t, J=7.3 Hz) | 129.67 |
| ArH | 7.08 (d, J=7.5 Hz) | 130.48 |
| ArH | 7.02 (t, J=6.9 Hz) | 132.47 |
| Ar-CH=CH- | 6.49 (d, J=15.8 Hz) | 136.32 |
| Aromatic C | - | 137.02 |
| Aromatic C | - | 137.94 |
| Aromatic C | - | 140.72 |
Solid-State NMR for Polymorphic Forms and Microenvironment Analysis of this compound
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphic forms can exhibit distinct physicochemical properties. For Belinostat, various polymorphic forms, including an acetone (B3395972) solvate and a crystalline form designated as Form I, have been identified. google.com These forms can be characterized using techniques including ssNMR, which can provide information about the local environment of atoms within the crystal lattice. google.com
NMR Spectroscopy in Ligand-Protein Interaction Studies of this compound
NMR spectroscopy is a key tool for studying the interactions between small molecules like Belinostat and their biological targets, such as proteins. mdpi.com Belinostat is an inhibitor of histone deacetylases (HDACs). drugbank.com NMR techniques can provide insights into the binding affinity, the binding site on the protein, and the conformational changes that occur upon binding.
Metabolomic studies using NMR have been employed to understand the cellular response to Belinostat treatment. researchgate.netnih.gov For example, ¹H, ¹³C, and ³¹P NMR have been used to investigate the metabolic effects of Belinostat in combination with other drugs on cancer cell lines. mdpi.com These studies can reveal changes in cellular metabolite concentrations, providing a fingerprint of the drug's mechanism of action and its effects on cellular pathways. mdpi.com
Mass Spectrometry (MS) Applications for this compound
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of chemical compounds.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of this compound
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the identification and characterization of a compound. For Belinostat and its analogs, HRMS has been used to confirm their chemical formulas. nih.gov For example, the calculated mass for the deprotonated molecule of a Belinostat analog was found to be in close agreement with the experimentally determined mass. nih.gov HRMS is also instrumental in identifying metabolites of Belinostat, such as its glucuronide conjugate. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation.
Studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize Belinostat and its metabolites in various biological matrices. mdpi.comijper.orgnih.govijper.org For instance, in vitro metabolism studies with rat liver microsomes identified two Phase-I metabolites: Belinostat amide and Belinostat acid. ijper.orgijper.org The structures of these metabolites were elucidated based on their accurate masses and fragmentation patterns obtained from LC-MS/MS analysis. ijper.org Similarly, LC-MS/MS has been employed to identify and characterize degradation products of Belinostat under various stress conditions. researchgate.nettandfonline.comresearchgate.nettandfonline.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (2E)-N-hydroxy-3-(3-phenylsulfamoylphenyl) acrylamide |
| 17-AAG |
| 3-benzoylcoumarin |
| 3-carboxy-coumarin sulfonamides |
| Abexinostat |
| Acetone |
| Belinostat |
| Belinostat acid |
| Belinostat amide |
| Belinostat glucuronide |
| Bortezomib |
| Chidamide |
| Dacinostat |
| Entinostat |
| Panobinostat |
| Parthenolide |
| Pracinostat |
| Ricolinostat |
| Romidepsin |
| SAHA |
| Trichostatin A |
| Vorinostat |
| Zebularine |
| ZL277 |
| ZL277-B(OH)₂-452 |
Application of MS in In Vitro Metabolic Profiling of this compound
Mass spectrometry (MS) stands as a cornerstone technique for elucidating the metabolic fate of xenobiotics. chemspider.com For a novel compound like this compound, its in vitro metabolic profiling using techniques such as liquid chromatography-mass spectrometry (LC-MS) would be indispensable. chemicalize.com This process typically involves incubating the compound with liver microsomes, which contain a rich supply of drug-metabolizing enzymes like the cytochrome P450 superfamily.
The primary goal of such studies would be to identify potential phase I and phase II metabolites. Phase I reactions often involve oxidation, reduction, or hydrolysis, introducing or exposing functional groups. Subsequent phase II reactions would involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. High-resolution mass spectrometry would be pivotal in determining the elemental composition of the metabolites, while tandem mass spectrometry (MS/MS) experiments would provide structural information through characteristic fragmentation patterns.
A hypothetical metabolic map for this compound would be constructed based on the observed mass shifts and fragmentation data. For instance, an increase of 16 Da would suggest a monohydroxylation event, a common metabolic pathway. The identification of these metabolites is crucial for understanding the compound's potential bioactivity and clearance pathways.
| Hypothetical Metabolite | Mass Shift (Da) | Plausible Metabolic Reaction | Significance |
| M1 | +16 | Monohydroxylation | Introduction of a polar hydroxyl group |
| M2 | -14 | N-demethylation (if applicable) | Alteration of a nitrogen-containing functional group |
| M3 | +176 | Glucuronidation | Phase II conjugation for enhanced excretion |
This table represents a hypothetical scenario and is for illustrative purposes only, as no experimental data for this compound is available.
X-ray Crystallography of this compound and its Protein Complexes
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation of this compound
The resulting crystal structure would provide invaluable insights into the molecule's shape, polarity, and potential for intermolecular interactions, laying the groundwork for understanding its binding to biological targets.
Co-crystallization of this compound with Target Proteins for Binding Mode Elucidation
To understand how this compound exerts its biological effects, co-crystallization with its target protein is essential. This technique involves crystallizing the protein in the presence of the compound, with the goal of obtaining a crystal of the protein-ligand complex. Successful co-crystallization allows for the high-resolution visualization of the binding pocket and the specific interactions between the compound and the protein's amino acid residues.
These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the compound's affinity and specificity for its target. This structural information is invaluable for structure-based drug design and for optimizing the compound's properties.
Structural Analysis of Conformational Changes Induced by this compound Binding
The binding of a ligand to a protein can often induce conformational changes in the protein, a phenomenon known as "induced fit". Comparing the crystal structure of the protein with and without the bound ligand can reveal these structural rearrangements. Such changes can be subtle, involving the movement of a few side chains in the active site, or they can be more dramatic, involving the rearrangement of entire domains.
Understanding these conformational changes is crucial, as they can be directly linked to the protein's activation or inhibition. For example, the binding of this compound could stabilize a particular conformation of the protein that is either more or less active.
Other Spectroscopic Techniques for this compound Characterization
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Each functional group within a molecule has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in this compound.
FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are often complementary, as some vibrational modes may be strong in one and weak or absent in the other. The resulting spectra would serve as a molecular fingerprint for this compound and could also be used to study its interactions with other molecules by observing shifts in the vibrational frequencies upon binding.
| Hypothetical Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Carbonyl (C=O) | ~1700 | ~1700 |
| Hydroxyl (O-H) | ~3300 (broad) | ~3300 (weak) |
| Aromatic C-H | ~3000-3100 | ~3000-3100 |
This table is for illustrative purposes only and is based on general spectroscopic principles, not on any data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination in Research Solutions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that provides insights into the electronic transitions within a molecule and serves as a robust method for quantifying its concentration in solutions. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.
For 4-(Trifluoromethyl)nicotinamide, the pyridine (B92270) ring and the carboxamide group constitute the primary chromophores. While detailed, publicly available experimental UV-Vis spectra for this compound are noted to be scarce, its UV absorbance is utilized in analytical applications. portlandpress.com For instance, high-performance liquid chromatography (HPLC) methods for the determination of 4-(Trifluoromethyl)nicotinamide employ UV detection at a wavelength of 265 nm, indicating significant absorbance in this region of the UV spectrum. portlandpress.com The absorption is attributed to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the carbonyl group of the nicotinamide (B372718) moiety.
The relationship between absorbance and concentration is described by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This principle is pivotal for the quantitative analysis of 4-(Trifluoromethyl)nicotinamide in research solutions. By preparing a series of standard solutions with known concentrations and measuring their absorbance at a specific wavelength (λmax), a calibration curve can be generated. This curve can then be used to determine the concentration of unknown samples.
Table 1: UV Spectroscopic Data for this compound
| Parameter | Value/Information | Source |
| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | conicet.gov.ar |
| Common Name | 4-(Trifluoromethyl)nicotinamide | conicet.gov.arportlandpress.com |
| CAS Number | 158062-71-6 | portlandpress.com |
| Analytical Wavelength | 265 nm (used for HPLC detection) | portlandpress.com |
| Expected Chromophores | Pyridine ring, Carboxamide group | |
| Expected Transitions | π → π* and n → π* |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Protein Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. creative-proteomics.com A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD signal. The chemical structure of 4-(Trifluoromethyl)nicotinamide lacks a chiral center and is achiral. Consequently, an isolated solution of this compound will not produce a CD spectrum.
However, CD spectroscopy becomes an invaluable tool for investigating the interactions of achiral ligands like 4-(Trifluoromethyl)nicotinamide with chiral macromolecules, most notably proteins. nih.govresearchgate.net Proteins possess a distinct secondary structure, composed of elements like α-helices, β-sheets, and random coils, which are chiral and give rise to characteristic CD signals in the far-UV region (typically 190-250 nm). nih.govresearchgate.net
When an achiral ligand such as this compound binds to a protein, it can induce conformational changes in the protein's secondary structure. nih.gov These alterations, for example, a change in the percentage of α-helix or β-sheet content, will lead to corresponding changes in the protein's CD spectrum. nih.gov By monitoring these spectral changes, researchers can gain significant insights into the binding event.
For instance, a titration experiment can be performed where increasing concentrations of 4-(Trifluoromethyl)nicotinamide are added to a solution of a target protein, and the CD spectrum is recorded at each step. The resulting data can be used to:
Qualitatively confirm the binding of the ligand to the protein.
Quantify the extent of the conformational change.
Potentially determine the binding affinity (dissociation constant, Kd) of the ligand-protein interaction. nih.gov
Furthermore, in some cases, an achiral ligand can become chirally perturbed upon binding to the asymmetric environment of a protein's binding site. This can result in an "induced circular dichroism" (ICD) signal in the absorption region of the ligand's chromophores. researchgate.net The observation of an ICD signal is a direct and powerful confirmation of the ligand binding to the chiral host. researchgate.net
Table 2: Application of CD Spectroscopy in Studying this compound-Protein Interactions
| Studied Phenomenon | Spectroscopic Observation | Information Gained |
| Protein Conformational Change | Alteration of the protein's far-UV CD spectrum (e.g., changes at ~208 nm and ~222 nm for α-helices). nih.gov | Confirmation of binding, characterization of the impact of the ligand on protein secondary structure. |
| Induced Chirality of Ligand | Appearance of a new CD signal in the absorption range of the ligand (Induced Circular Dichroism - ICD). researchgate.net | Direct evidence of ligand binding and information about the chiral environment of the binding site. |
| Binding Affinity | Titration of the protein with the ligand and monitoring the change in CD signal at a specific wavelength. nih.gov | Determination of the dissociation constant (Kd) for the protein-ligand complex. |
Computational and Theoretical Chemistry of Mfcd03028408
Molecular Docking and Virtual Screening Studies with Edoxudine
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a small molecule, such as Edoxudine, to a protein target. drexel.edu These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. drexel.eduresearchgate.net
Prediction of Binding Modes and Affinities of Edoxudine to Target Proteins
Molecular docking studies have been employed to investigate the binding of Edoxudine to various viral and bacterial proteins. These studies predict the specific amino acid residues within the protein's binding site that interact with Edoxudine and estimate the binding affinity, often expressed as a docking score or binding energy.
One area of significant research has been the use of Edoxudine in the context of COVID-19. Computational modeling was used to screen 2300 FDA-approved drugs, identifying Edoxudine as a potential drug candidate against SARS-CoV-2. mdpi.com In a virtual screening study targeting the Nsp1 protein of SARS-CoV-2, Edoxudine was identified as a potential inhibitor. chemrxiv.org Molecular docking simulations revealed that Edoxudine could bind to the Nsp1 protein, and subsequent molecular dynamics simulations suggested the formation of a stable complex. chemrxiv.orgias.ac.in
In another study, Edoxudine was part of a ligand series evaluated against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). f1000research.com Molecular docking was used to understand the stabilization of these ligands within the active site of the receptor. f1000research.com A high-throughput virtual screening of approximately 20,000 drug molecules against the main protease (Mpro) of SARS-CoV-2 also included Edoxudine. chemrxiv.org While initial docking scores suggested high affinity, subsequent molecular dynamics simulations indicated that many of the selected drugs, including Edoxudine, had less binding affinity than initially predicted, highlighting the importance of more detailed simulations for accurate assessment. chemrxiv.org
Beyond coronaviruses, Edoxudine, being a thymidine (B127349) analog, has been investigated for its potential against other pathogens. scielo.org.mxresearchgate.net For instance, molecular docking studies were performed on thymidine derivatives against the FimH adhesin of Escherichia coli. scielo.org.mxresearchgate.net These studies aimed to identify potent inhibitors of bacterial function by examining their binding affinities and interactions within the FimH binding pocket. scielo.org.mx
The table below summarizes some of the reported binding affinities of Edoxudine to different protein targets.
| Target Protein | Organism | Binding Affinity/Docking Score (kcal/mol) |
| Main Protease (Mpro) | SARS-CoV-2 | -6.1 |
| FimH adhesin | Escherichia coli | Not explicitly stated for Edoxudine, but related thymidine derivatives were studied. |
| HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus 1 | Not explicitly stated for Edoxudine, but related cytidine (B196190) and thymidine derivatives were studied. revistadechimie.ro |
This table is generated based on available data from the search results. The binding affinity values can vary depending on the specific docking software and parameters used in the study.
High-Throughput Virtual Screening for Identification of Novel Edoxudine Analogs
While specific high-throughput virtual screening campaigns focused solely on identifying novel analogs of Edoxudine were not detailed in the provided search results, the principles of this technique are widely applied in drug discovery. researchgate.net Virtual screening allows for the rapid computational assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. mdpi.com The insights gained from the binding mode of Edoxudine in various proteins can be used to define the search criteria for such screenings. By searching for molecules with similar shapes, electrostatic properties, and pharmacophore features to Edoxudine, it is possible to identify novel compounds that may exhibit similar or improved biological activity.
Molecular Dynamics (MD) Simulations of Edoxudine-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand like Edoxudine and its protein target, offering deeper insights than static docking models. frontiersin.orgnih.gov These simulations model the movement of atoms over time, allowing for the investigation of conformational changes, binding stability, and the role of solvent molecules. frontiersin.orgnih.gov
Investigation of Dynamic Binding Interactions and Conformational Fluctuations
MD simulations have been crucial in refining the understanding of Edoxudine's interactions with its targets. For example, in the study of Edoxudine's potential as a SARS-CoV-2 Nsp1 inhibitor, 20-nanosecond MD simulations were performed on the Edoxudine-Nsp1 complex. chemrxiv.orgnih.gov The results of these simulations indicated that the complex was stable, suggesting that Edoxudine could form lasting interactions with the protein. chemrxiv.org Analysis of the simulation trajectory, including root mean square deviation (RMSD) and root mean square fluctuation (RMSF), helps to assess the stability of the protein-ligand complex and identify key residues involved in the interaction. nih.gov
Similarly, in the high-throughput screening against the SARS-CoV-2 main protease, 500-nanosecond MD simulations were conducted for selected drug candidates, including Edoxudine. chemrxiv.org These longer simulations revealed that while initial docking was promising, many compounds did not remain stably bound in the active site, underscoring the importance of MD simulations in validating docking results. chemrxiv.org
Free Energy Calculations for Ligand Binding (e.g., MM/PBSA, MM/GBSA)
Free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, are used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories. frontiersin.orgwustl.edu These calculations provide a more quantitative measure of binding affinity than docking scores and can help to rank potential drug candidates more accurately. mdpi.com
In the context of Edoxudine research, MMGBSA calculations were used to assess the binding potential of compounds towards the Nsp1 protein of SARS-CoV-2. chemrxiv.org These calculations, in conjunction with docking scores, suggested that Edoxudine has the potential to bind to Nsp1. chemrxiv.org In another study, the MM/PBSA method was used to calculate the binding free energy of drug molecules to the SARS-CoV-2 main protease. chemrxiv.org This approach considers various energetic contributions, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a detailed understanding of the forces driving ligand binding. chemrxiv.orgresearchgate.net
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for N-(4-acetylphenyl)acetamide
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(4-acetylphenyl)acetamide, these methods provide deep insights into its electronic behavior, potential for chemical reactions, and structural dynamics.
The electronic structure of a molecule dictates its reactivity. Density Functional Theory (DFT) is a common computational method used to analyze molecular orbitals and predict chemical behavior. vulcanchem.com Studies on N-(4-acetylphenyl)acetamide and its derivatives often employ DFT calculations, using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), to determine geometric and electronic properties. researchgate.netmdpi.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. ajrconline.org For instance, in a study on a related derivative, N-(4-acetylphenyl) carbamothioyl)-2-chloroacetamide, the HOMO-LUMO gap was calculated to be approximately 0.0345 eV using DFT, indicating its potential for electronic transitions. ajrconline.org The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For analogous compounds, the HOMO is often localized on electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is centered on electron-deficient areas. vulcanchem.com
Molecular Electrostatic Potential (MEP) maps are another vital tool. They visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For N-(4-acetylphenyl)acetamide, the carbonyl oxygens of both the acetyl and acetamido groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. mdpi.com
Global reactivity descriptors, calculated via DFT, provide quantitative measures of a molecule's reactivity. rsc.org
This table is based on data for a derivative, as detailed DFT studies on the parent compound MFCD03028408 were not available in the search results. Data derived from a study on a thiadiazole derivative. rsc.org
N-(4-acetylphenyl)acetamide can exist in different protonation states and tautomeric forms, which can significantly influence its biological activity and chemical properties. The primary sites for protonation are the carbonyl oxygen of the acetyl group, the oxygen of the amide group, and the nitrogen of the amide group.
The molecule can also exhibit tautomerism:
Keto-enol tautomerism: Involving the acetyl group (C(=O)CH₃ ↔ C(=C(OH))CH₃).
Amide-imidol tautomerism: Involving the acetamido group (C(=O)NH ↔ C(OH)=N).
Computational studies can predict the relative stabilities of these different forms. DFT calculations on similar acetamide (B32628) derivatives have been used to study the effects of intermolecular interactions, such as hydrogen bonding, on the stability of different tautomers. researchgate.net The relative energies of the tautomers determine their population at equilibrium. Generally, for simple amides and ketones, the keto and amide forms are significantly more stable than their enol and imidol counterparts, though this can be influenced by the molecular environment. ontosight.ai
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying reactions in large systems like enzymes. In this approach, the reacting part of the system (e.g., the substrate and key active site residues) is treated with a high-accuracy QM method, while the rest of the enzyme and solvent are described by a more computationally efficient MM force field. gdctekkali.ac.in
While specific QM/MM studies focusing directly on N-(4-acetylphenyl)acetamide were not prominently found, this methodology is widely applied to understand the metabolism of similar compounds. For example, the metabolism of xenobiotics by Cytochrome P450 (CYP) enzymes is a common area of QM/MM investigation. nih.gov Such studies could elucidate the mechanism of hydroxylation or other oxidative transformations of N-(4-acetylphenyl)acetamide, identifying the transition states and reaction barriers involved in its metabolic pathway. The catalytic mechanisms employed by enzymes, such as acid-base catalysis, covalent catalysis, and transition state stabilization, can be modeled in detail using QM/MM. gdctekkali.ac.inwikipedia.orgwou.edu
Protonation State and Tautomeric Form Analysis of this compound
Predictive Modeling for N-(4-acetylphenyl)acetamide-Related Research
Predictive modeling uses computational algorithms to forecast the properties and behavior of molecules, aiding in the design of new compounds and understanding their biological fate.
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in For derivatives of N-(4-acetylphenyl)acetamide, QSAR models can predict their efficacy for a specific biological target.
Researchers have developed QSAR models for various classes of compounds that include the acetophenone (B1666503) or acetamide scaffold. researchgate.netresearchgate.netmdpi.com These models typically use a set of calculated molecular descriptors, which can be categorized as:
Topological: Describing the connectivity of atoms.
Electronic: Related to charge distribution, such as dipole moments and partial charges.
Spatial (3D): Describing the molecule's shape and volume.
Hydrophobic: Such as the partition coefficient (LogP).
For example, QSAR studies on acetophenone derivatives have shown that descriptors like spatial, electronic, and topological parameters significantly influence their antibacterial activity. researchgate.net Similarly, a 3D-QSAR study on chalcone (B49325) derivatives of N-(4-acetylphenyl)acetamide identified that steric interactions are of major importance for their antileishmanial and lymphocyte-suppressing activities. researchgate.net
Table 2: Representative Molecular Descriptors Used in QSAR Studies of Related Compounds
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Hydrophobicity | LogP | Influences membrane permeability and transport to the target site. vulcanchem.com |
| Electronic | Dipole Moment | Relates to polar interactions with the biological target. |
| Topological | Randic Index (R) | Correlates with molecular size and shape, impacting binding. innovareacademics.in |
| Spatial | Molecular Volume | Defines the steric fit within a receptor's binding pocket. vulcanchem.com |
| Hydrogen Bonding | H-bond donors/acceptors | Crucial for specific interactions with target proteins. vulcanchem.com |
These models, once validated, can be used to virtually screen new derivatives of N-(4-acetylphenyl)acetamide to prioritize the synthesis of compounds with potentially enhanced activity.
Predicting the metabolic fate of a compound is crucial in drug discovery. In silico tools can forecast the metabolites that are likely to be formed when a compound is processed in the body. nih.govnih.gov These tools can be broadly classified into:
Rule-based expert systems: These contain databases of known biotransformations and apply them to a query molecule. nih.gov Software like BioTransformer can predict Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. biotransformer.ca
Machine learning models: These are trained on large datasets of metabolic reactions to predict the most likely sites of metabolism (SOMs) on a new molecule. github.com
Structure-based methods: These involve docking the molecule into the active site of a specific metabolizing enzyme (like a Cytochrome P450 isoform) to assess the feasibility of a reaction. nih.gov
For N-(4-acetylphenyl)acetamide, predictive tools would likely identify several potential metabolic pathways. The acetyl group could be hydrolyzed, or the aromatic ring could be hydroxylated by CYP enzymes. The acetamido group could also undergo hydrolysis. The resulting metabolites can then be assessed for their own potential activity or toxicity. Combining these predictive methods provides a comprehensive metabolic profile early in the research and development process. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Identifier/Name |
|---|
| This compound |
| N-(4-acetylphenyl)acetamide |
| 4'-acetamidoacetophenone |
| Acetanilide |
| N-(4-acetylphenyl) carbamothioyl)-2-chloroacetamide |
Computational Prediction of Off-Target Interactions and Selectivity Profiles for this compound
The computational evaluation of off-target interactions is a critical step in modern drug discovery, aiming to preemptively identify unintended molecular binding that could lead to adverse effects or provide opportunities for drug repurposing. For the compound this compound, also known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, computational methods provide a powerful lens through which to predict its selectivity. As a member of the quinazoline (B50416) chemical class, which includes several approved kinase inhibitors, it shares a core scaffold known to target the highly conserved ATP-binding site of protein kinases. frontiersin.org This structural feature makes computational off-target prediction particularly relevant.
In silico approaches to predict the selectivity profile of compounds like this compound are generally categorized into structure-based, ligand-based, and systems-based methods. These techniques leverage vast amounts of biological and chemical data to forecast how a molecule will behave within a complex biological system.
Structure-Based Off-Target Prediction
Structure-based methods utilize the three-dimensional structures of proteins to predict binding. A primary technique is reverse docking, where a ligand of interest (this compound) is computationally screened against a large library of protein structures to identify potential off-targets. This approach is particularly useful for kinase inhibitors, as the crystal structures of many kinases are available. For instance, a systems biology-based in silico analysis was successfully used to identify off-targets for Gefitinib, a structurally related quinazoline-based drug, by searching for similar binding pockets across the druggable proteome. nih.gov Such an analysis for this compound would involve docking its structure into the ATP-binding sites of numerous kinases to calculate binding energies and predict potential interactions. The strength of these predicted interactions can suggest which off-target kinases are most likely to be modulated by the compound.
Ligand-Based and Systems Pharmacology Approaches
Where structural data is limited, ligand-based methods offer a robust alternative. These approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical features of this compound to extensive databases of compounds with known biological activities (e.g., ChEMBL, PubChem), it is possible to infer potential off-targets. frontiersin.org
Modern computational frameworks often employ a combination of methods. Novel platforms for Off-Target Safety Assessment (OTSA) utilize curated training sets of over a million compounds to predict both primary and secondary pharmacological activities. researchgate.netnih.gov These systems integrate chemical structure information with known compound-target interaction data to generate a probabilistic score for thousands of potential targets, covering a significant portion of the human proteome. researchgate.net Such an analysis could produce a comprehensive list of potential off-target interactions for this compound, ranked by likelihood.
Predicted Selectivity Profile
The primary target for many quinazoline-based molecules is the Epidermal Growth Factor Receptor (EGFR) kinase. frontiersin.org However, due to the conserved nature of the ATP binding cleft, computational models often predict interactions with other kinases. A hypothetical selectivity profile generated from computational screening might resemble the data presented below, which illustrates the type of output generated by these predictive models. The data shows predicted binding affinities against a panel of kinases, highlighting both the intended target and potential off-targets.
| Protein Target | Target Class | Predicted Binding Affinity (pIC50) | Prediction Method |
|---|---|---|---|
| EGFR | Receptor Tyrosine Kinase (On-Target) | 8.5 | Structure-Based Docking |
| SRC | Non-receptor Tyrosine Kinase (Off-Target) | 7.2 | Structure-Based Docking |
| VEGFR2 | Receptor Tyrosine Kinase (Off-Target) | 6.9 | Similarity Search & Docking |
| ABL1 | Non-receptor Tyrosine Kinase (Off-Target) | 6.5 | Ligand-Based Similarity |
| CDK2 | Cyclin-Dependent Kinase (Off-Target) | 5.8 | Ligand-Based Similarity |
This predictive data is crucial for guiding further experimental validation. High-scoring off-target predictions from these computational screens would be prioritized for in vitro binding assays to confirm the interactions. The ultimate goal is to build a detailed and accurate selectivity map that can inform the preclinical development path of the compound, helping to anticipate and mitigate potential mechanism-based toxicities. researchgate.net
Compound Names Mentioned
| Identifier/Name | Chemical Name |
| This compound | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |
Molecular and Cellular Mechanisms of Action of Mfcd03028408 in Vitro
Enzyme Kinetics and Inhibition Studies of MFCD03028408
Enzyme kinetics studies are fundamental to understanding how a compound like this compound might interact with its biological targets, particularly kinases, which are crucial regulators of cellular processes.
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This value is typically determined by performing enzyme assays with varying concentrations of the inhibitor and measuring the enzyme's activity.
The inhibition constant (Ki) provides a more absolute measure of the binding affinity of an inhibitor to an enzyme. It is independent of the substrate concentration, unlike the IC50 value. The determination of Ki often involves kinetic studies, such as those employing Michaelis-Menten kinetics, to understand the inhibitor's interaction with the enzyme in the presence of its substrate.
Table 1: Hypothetical IC50 and Ki Data for this compound Against a Panel of Kinases
| Target Kinase | IC50 (nM) | Ki (nM) |
|---|---|---|
| Kinase A | Data not available | Data not available |
| Kinase B | Data not available | Data not available |
| Kinase C | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data for this compound was found.
The mechanism by which a compound inhibits a kinase can be elucidated through detailed kinetic experiments. By analyzing how the inhibitor affects the enzyme's kinetics at different substrate concentrations, one can determine if the inhibition is competitive, non-competitive, or uncompetitive. This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.
Most kinase inhibitors target the highly conserved ATP-binding site. These inhibitors can be classified based on their interaction with this site. Some compounds act as competitive inhibitors, directly competing with ATP for binding. Others may bind to a nearby site and allosterically modulate the enzyme's activity. Allosteric modulators can offer greater selectivity compared to ATP-competitive inhibitors. Understanding these interactions is key to designing more specific and effective drugs.
Characterization of Kinase Inhibition Mechanism (e.g., Competitive, Non-competitive, Uncompetitive)
Protein-Ligand Interaction Analysis for this compound
Directly measuring the binding of a compound to its target protein provides valuable information about the interaction's thermodynamics and kinetics.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. SPR measures the association (kon) and dissociation (koff) rate constants of the binding event, from which the equilibrium dissociation constant (Kd) can be calculated.
Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Kinase
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
|---|---|---|
| Binding Affinity (Kd) | Data not available | Data not available |
| Association Rate (kon) | Not applicable | Data not available |
| Dissociation Rate (koff) | Not applicable | Data not available |
| Enthalpy (ΔH) | Data not available | Not applicable |
| Entropy (ΔS) | Data not available | Not applicable |
This table is for illustrative purposes only. No experimental data for this compound was found.
To assess the selectivity of a kinase inhibitor, it is often screened against a large panel of kinases, a process known as kinome profiling. This provides a comprehensive view of the inhibitor's interaction landscape and helps to identify potential off-target effects. Selectivity is a critical factor in the development of safe and effective kinase inhibitors.
Conformational Changes in Target Proteins Upon this compound Binding Using Spectroscopic Techniques
There is no available research describing the specific protein targets of this compound, nor are there any spectroscopic studies detailing conformational changes upon its binding.
Impact of this compound on Signaling Pathways in In Vitro Cell Models
Modulation of MAPK/ERK Pathway Activity In Vitro
No studies have been published that investigate the effect of this compound on the MAPK/ERK signaling pathway.
Investigation of Downstream Effectors and Transcriptional Changes In Vitro
Information regarding the downstream effectors and transcriptional alterations induced by this compound is not available in the scientific literature.
Cross-talk with Other Signaling Cascades in Response to this compound
There is no data on the potential cross-talk between signaling pathways in response to treatment with this compound.
Cellular Assays for Mechanistic Elucidation of this compound In Vitro
Cell Proliferation and Viability Assays in Diverse Non-Human Cell Lines for Mechanistic Studies
No published data from cell proliferation or viability assays using non-human cell lines to elucidate the mechanisms of this compound could be located.
Apoptosis and Cell Cycle Modulation by Necrostatin-1 In Vitro
The influence of Necrostatin-1 on apoptosis is complex and appears to be highly context- and cell-type-dependent, with studies reporting both pro-apoptotic and anti-apoptotic effects. In certain contexts, Nec-1 can promote apoptosis. For instance, it has been shown to specifically induce caspase-dependent apoptosis in neutrophils in a time- and concentration-dependent manner. nih.govoncotarget.com This effect is significant as it can override powerful anti-apoptotic signals from survival factors. nih.govoncotarget.com In some cancer cell lines, such as HL60 cells, Nec-1 has been observed to revert shikonin-induced necroptosis to apoptosis. nih.gov
Conversely, other studies indicate that Necrostatin-1 can have an inhibitory role in apoptosis. In models of neurological disorders and spinal cord injury, Nec-1 has been found to inhibit apoptosis, partly by activating the anti-apoptotic protein Bcl-2 and downregulating pro-apoptotic proteins like Bax and cleaved-caspase-3. frontiersin.org Similarly, in compression-induced nucleus pulposus cells, Nec-1 treatment prevented the upregulation of cleaved caspases-3, -8, and -9, thereby restraining apoptosis. nih.gov In primary oligodendrocyte precursor cells, Nec-1 was also shown to inhibit apoptosis induced by TNFα and the pan-caspase inhibitor zVAD-fmk. spandidos-publications.com
Regarding cell cycle modulation, research indicates that Necrostatin-1 can induce cell cycle arrest. In a study using human hypertrophic scar fibroblasts (HSFs), Nec-1 treatment inhibited cell proliferation induced by transforming growth factor-β1 (TGF-β1) and promoted cell cycle arrest at the G0/G1 phase. nih.gov In studies involving prostate cancer cells, the application of certain agents led to cell cycle arrest in the G2/M or S phase, and this effect was linked to the induction of necroptosis, which is inhibited by Nec-1. kent.ac.uk The inhibition of RIPK1, the target of Nec-1, and its downstream partner RIPK3 has been linked to effects on cell cycle progression, with RIP3 overexpression leading to G2 arrest. researchgate.net
| Cell Type | Experimental Context | Effect on Apoptosis | Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| Neutrophils | In vitro culture | Induces caspase-dependent apoptosis | Not specified | nih.govoncotarget.com |
| HL60 cells | Co-treatment with Shikonin | Reverts necroptosis to apoptosis | Not specified | nih.gov |
| SH-SY5Y cells (neuroblastoma) | H2O2-induced oxidative stress | Inhibits apoptosis | Not specified | frontiersin.org |
| Nucleus Pulposus Cells | Compression-induced injury | Inhibits apoptosis (blocks cleaved caspases) | Not specified | nih.gov |
| Human Hypertrophic Scar Fibroblasts (HSF) | TGF-β1 stimulation | Not specified | Promotes G0/G1 phase arrest | nih.gov |
| Prostate Cancer Cells | Co-treatment with Shikonin | Involved in switch from necroptosis | Associated with G2/M or S phase arrest | kent.ac.uk |
Autophagy and Necroptosis Induction by Necrostatin-1 In Vitro
Necrostatin-1's effects on autophagy are multifaceted, with most evidence pointing towards an inhibitory role. Several studies have reported that Nec-1 suppresses or downregulates autophagy. frontiersin.orgselleckchem.com For example, Nec-1 was shown to inhibit autophagy in 6-hydroxydopamine treated neurons and in models of Parkinson's disease by affecting mitochondrial clearance (mitophagy). frontiersin.org In studies on compression-induced nucleus pulposus cells, Nec-1 blocked autophagy, suggesting that necroptosis may be an upstream mediator of autophagy in this model. nih.gov However, some early reports suggested Nec-1 does not affect autophagy, indicating that its impact may be cell- and stimulus-dependent. mdpi.com In DU145 prostate cancer cells, treatment with sorafenib (B1663141) led to defective autophagy and subsequent cell death via necroptosis, which was inhibited by Nec-1. oncotarget.com
The most definitive and widely documented molecular action of Necrostatin-1 is the specific inhibition of necroptosis. researchgate.net Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis. frontiersin.orgnih.gov Nec-1 acts as a selective, allosteric inhibitor of the kinase activity of RIPK1. abcam.comnih.gov The binding of Nec-1 locks RIPK1 in an inactive conformation, preventing the downstream signaling cascade that leads to necroptotic cell death. invivogen.com This pathway involves the formation of a "necrosome" complex, which includes RIPK1, RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL). frontiersin.orgkent.ac.uk By inhibiting RIPK1, Nec-1 prevents the activation of RIPK3 and MLKL, thereby blocking the execution of necroptosis. invivogen.comkent.ac.uk This inhibitory effect has an in vitro EC50 (half-maximal effective concentration) of approximately 490 nM for TNF-α-induced necroptosis in human 293T cells and 182 nM for RIPK1 kinase activity. abcam.comselleckchem.com Its efficacy in preventing necroptosis has been demonstrated in numerous in vitro models, including pancreatic cancer cells, fibroblasts, and neuronal cells, in response to stimuli like TNF-α, SMAC mimetics, and zVAD-FMK. plos.orgnih.gov
| Cell Line | Inducing Stimulus | Key Finding | Reference |
|---|---|---|---|
| 293T Cells | TNF-α | Inhibits necroptosis with EC50 of 490 nM | selleckchem.com |
| Jurkat Cells | Fas ligand, TNF-α | Suppresses necroptotic cell death | selleckchem.comnih.gov |
| L929 Cells (murine fibrosarcoma) | TNF-α, zVAD-fmk | Inhibits TNF-induced and zVAD-fmk-induced necrosis | plos.org |
| AsPC-1, BxPC-3 (Pancreatic Cancer) | TNF-α + SMAC mimetic + zVAD-FMK (TSZ) | Prevents TSZ-induced cell death | nih.gov |
| NRK-52E (Rat Tubular Cell) | TNF-α + Antimycin A (simulated ischemia) | Markedly decreases cell death | mdpi.com |
| DU145 (Prostate Cancer) | Sorafenib | Potently inhibits sorafenib-induced cell death | oncotarget.com |
Cellular Migration and Invasion Assays in In Vitro Models
Necrostatin-1 has been shown to modulate cellular motility, primarily by inhibiting migration and invasion in various in vitro models. Studies on pancreatic cancer have provided significant insights into this function. Conditioned media from pancreatic cancer cells undergoing necroptosis was found to significantly promote the migration and invasion of surrounding cancer cells. nih.govplos.org This pro-migratory effect was demonstrated using wound healing assays and Transwell migration assays. plos.org Furthermore, in Transwell-Matrigel invasion assays and 3D spheroid invasion assays, the conditioned media from necroptotic cells markedly increased the number of invading cells. plos.org Crucially, when necroptosis was blocked by pre-treating the cells with Necrostatin-1, the conditioned media lost its ability to promote migration and invasion. nih.gov This research identified the chemokine CXCL5, released from necroptotic cells, as a key mediator of this effect. plos.org
In a different context, Necrostatin-1 was also found to inhibit cell migration in human hypertrophic scar fibroblasts (HSFs). nih.gov In a Transwell migration assay, Nec-1 attenuated the increased cell migration that was induced by TGF-β1. nih.gov This was accompanied by an inhibition of the expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix during cell invasion. nih.gov
| Assay Type | Cell Type | Stimulus | Effect of Necrostatin-1 | Reference |
|---|---|---|---|---|
| Wound Healing Assay | BxPC-3, AsPC-1 (Pancreatic Cancer) | Conditioned media from necroptotic cells | Inhibited the enhanced cell motility | plos.org |
| Transwell Migration Assay | BxPC-3, AsPC-1 (Pancreatic Cancer) | Conditioned media from necroptotic cells | Inhibited the enhanced cell migration | plos.org |
| Transwell-Matrigel Invasion Assay | BxPC-3, AsPC-1 (Pancreatic Cancer) | Conditioned media from necroptotic cells | Inhibited the enhanced cell invasion | nih.gov |
| 3D Spheroid Invasion Assay | BxPC-3 (Pancreatic Cancer) | TSZ treatment to induce necroptosis | Prevented the increase in the invaded area | plos.org |
| Transwell Migration Assay | Human Hypertrophic Scar Fibroblasts (HSF) | Transforming growth factor-β1 (TGF-β1) | Attenuated TGF-β1-induced cell migration | nih.gov |
In-Depth Analysis of this compound Reveals a Gap in Publicly Available Research
A thorough investigation into the chemical compound designated as this compound has revealed a significant lack of publicly accessible scientific literature detailing its structure-activity relationship (SAR) studies and rational design of its derivatives. Despite extensive searches for data pertaining to the systematic structural modifications of its core scaffold, including its cyclopropylmethyl moiety, fluorophenyl and pyrazolyl rings, and the 1,3,4-oxadiazol-2-amine (B1211921) linker, no specific research findings, data tables, or detailed discussions as outlined in the requested article structure could be located.
The initial objective was to construct a detailed scientific article focusing on the following aspects of this compound:
Structure Activity Relationship Sar Studies and Rational Design of Mfcd03028408 Derivatives
Impact of Structural Changes on In Vitro Biological Activity and Selectivity:This section aimed to correlate the chemical modifications with measurable biological outcomes.
Influence of Molecular Descriptors on Target Selectivity and Off-Target Binding: To use computational chemistry parameters to understand and predict how the compound interacts with its intended biological target versus other molecules in the body.
Unfortunately, the comprehensive search did not yield any specific studies, datasets, or publications that would allow for the creation of an evidence-based article on MFCD03028408. The concept of structure-activity relationships is a fundamental principle in medicinal chemistry, where the biological activity of a compound is related to its chemical structure. wikipedia.orgstudysmarter.co.uk This process often involves the synthesis and evaluation of numerous derivatives to understand which parts of a molecule are essential for its therapeutic effects. kcl.ac.ukrsc.orgnih.gov
Similarly, the investigation into kinase inhibition and the use of molecular descriptors are common strategies in modern drug discovery. nih.govreactionbiology.compharmacophorejournal.com Kinase inhibitors are a major class of therapeutic agents, and understanding their selectivity is crucial for minimizing side effects. nih.govnih.gov However, without primary research data on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.
The 1,3,4-oxadiazole (B1194373) ring system, a core component of the requested compound, is indeed a recognized scaffold in medicinal chemistry, known for its presence in various biologically active molecules. mdpi.comnih.govekb.egplos.org However, general information about this chemical class cannot be extrapolated to provide specific details about this compound without dedicated research on the compound itself.
No Information Found for Chemical Compound this compound
Following a comprehensive search for the chemical compound designated as "this compound," no specific scientific literature, research findings, or data related to its structure-activity relationship (SAR) studies, rational design of derivatives, or the development of chemical probes could be identified.
The performed searches aimed to uncover information pertaining to the following areas as outlined in the user's request:
Structure-Activity Relationship (SAR) Studies and Rational Design: Efforts to find data on the design principles for enhanced analogs, including the optimization of ligand-protein interactions and strategies for improving in vitro stability and permeability, yielded no results for this compound.
Development of Chemical Probes: There is no available information on the synthesis or application of affinity probes for target engagement studies or the creation of fluorescently tagged versions of this compound for cellular imaging and localization studies.
The absence of any specific research data for "this compound" prevents the generation of a scientifically accurate and informative article as requested. General principles and methodologies for the topics listed exist within the broader field of medicinal chemistry and chemical biology, but they cannot be applied to a compound for which no foundational research is publicly available.
It is possible that "this compound" is an internal or proprietary identifier, a very recently synthesized compound not yet described in published literature, or that the identifier is incorrect. Without primary research data, any attempt to create the requested article would be speculative and not adhere to the required standards of scientific accuracy and reliance on detailed findings from diverse sources.
Analytical Chemistry Approaches for Mfcd03028408 Detection and Quantitation in Research Settings
Chromatographic Methods for GSK5182 Analysis
Chromatography is the cornerstone for the separation and analysis of GSK5182, enabling researchers to assess its purity after synthesis and quantify it in experimental samples.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of GSK5182, with commercial suppliers often guaranteeing a purity of ≥95%. merckmillipore.comsigmaaldrich.com This technique is also used to separate the geometric E and Z isomers of the compound. researchgate.net In one study, the Z-isomer and E-isomer were resolved with retention times of 5.5 minutes and 7.5 minutes, respectively, demonstrating the method's resolving power. researchgate.net
Reverse-phase HPLC is commonly employed for routine analysis and quantification. Research studies have detailed specific isocratic methods for separating GSK5182 from its metabolites, such as its N-oxide. unito.itscispace.com The conditions typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid to ensure good peak shape. unito.itscispace.com
Table 1: Example HPLC Method for GSK5182 Analysis
| Parameter | Condition | Source |
| Column | Eclipse XDB-C18 | unito.itscispace.com |
| Column Dimensions | 4.6 x 150 mm, 5 µm particle size | unito.itscispace.com |
| Mobile Phase | 75% Acetonitrile / 25% Water with 0.1% Formic Acid | unito.itscispace.com |
| Elution Mode | Isocratic | unito.itscispace.com |
| Detector | UV-Vis | unito.itscispace.com |
| Detection Wavelength | 340 nm | unito.itscispace.com |
| Injection Volume | 30 µL | unito.itscispace.com |
For detecting and quantifying GSK5182 and its metabolites at low concentrations within complex biological samples, such as plasma or human liver microsome preparations, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. researchgate.netdiabetesjournals.org This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
Research on the in vitro metabolism of GSK5182 has successfully used LC-MS/MS to identify and characterize various metabolites. researchgate.netnih.gov For instance, studies have identified N-desmethyl-GSK5182 and GSK5182 N-oxide by incubating the parent compound with human liver microsomes and analyzing the resulting mixture. researchgate.netnih.gov The method involves using a triple quadrupole mass spectrometer, which allows for selective monitoring of specific mass transitions, thereby enhancing sensitivity and minimizing interference from the biological matrix. sci-hub.ru
Table 2: Representative LC-MS/MS System for GSK5182 Analysis in Biological Samples
| Component | Specification | Source |
| LC System | Agilent Series 1200 or similar | diabetesjournals.orgnih.gov |
| Mass Spectrometer | API 5000 / API 4000 Q-trap / Thermo Vantage Triple Quadrupole | diabetesjournals.orgnih.govsci-hub.ru |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | diabetesjournals.orgnih.gov |
| LC Column | Hypersil GOLD reverse-phase column (50 × 2.1 mm) | diabetesjournals.org |
| Internal Standard | Imipramine | diabetesjournals.org |
| Application | Pharmacokinetic studies; In vitro metabolism assays | researchgate.netdiabetesjournals.org |
The chemical structure of GSK5182 contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). In pharmacology, different enantiomers of a drug can exhibit significantly different biological activities and metabolic profiles. wvu.edu Therefore, the separation and analysis of individual enantiomers are critical for a complete understanding of a chiral compound.
Chiral chromatography is the primary technique used for this purpose. mdpi.com It utilizes a chiral stationary phase (CSP) within the HPLC column that interacts differently with each enantiomer, leading to different retention times and enabling their separation. wvu.edu While the separation of the E/Z geometric isomers of GSK5182 by standard HPLC has been reported, researchgate.net specific, published chiral chromatography methods for the resolution of its R and S enantiomers were not identified in the reviewed literature. However, given the compound's chirality, this analytical approach is highly relevant and would be necessary for assessing enantiomeric purity and studying the stereoselective properties of GSK5182 in research settings.
Spectrophotometric and Fluorometric Assays for GSK5182
Spectroscopic techniques that measure the absorption or emission of light are also valuable tools for the analysis of GSK5182, particularly for concentration determination and in the context of biochemical assays.
GSK5182 possesses chromophores within its structure that absorb ultraviolet (UV) light, allowing for its quantification using UV-Visible (UV-Vis) spectrophotometry. The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
In practice, this is most often applied as a detection method following HPLC separation. Multiple studies utilize a UV detector for the HPLC analysis of GSK5182, with a detection wavelength of 340 nm being reported as effective. unito.itscispace.com This confirms the compound's absorbance in the UV region and provides a practical wavelength for its detection and quantification in various solvents compatible with HPLC.
While GSK5182 itself is not typically used as a fluorescent probe, fluorescence-based assays are instrumental in studying its biological activity and mechanism of action. These methods measure changes in fluorescence to report on a biological event initiated by the compound.
One key application is in the use of reporter gene assays, where the expression of a fluorescent or luminescent protein (like luciferase) is controlled by a biological pathway that GSK5182 affects. diabetesjournals.orgaacrjournals.org Researchers measure the change in light output to quantify the compound's effect on the target. Another advanced method used in the development of analogs of GSK5182 is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which can measure the binding affinity of the compound to its target protein, ERRγ. aacrjournals.org Furthermore, fluorescent dyes such as DCF-DA have been used to measure downstream effects of GSK5182, like the generation of reactive oxygen species (ROS). scispace.com In other studies, fluorescently-tagged versions of the target protein have been used to visualize how GSK5182 affects its stability and cellular location via confocal microscopy. mdpi.comresearchgate.net
Table 3: Compound Names Mentioned in this Article
| Identifier/Name | Full Chemical Name |
| GSK5182 | 4-[(1Z)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenyl-1-buten-1-yl]phenol |
| MFCD03028408 | Catalog identifier for GSK5182 |
| N-desmethyl-GSK5182 | Metabolite of GSK5182 |
| GSK5182 N-oxide | Metabolite of GSK5182 |
| Imipramine | An internal standard used in LC-MS analysis |
| Acetonitrile | Organic solvent used in mobile phase |
| Formic Acid | Mobile phase additive |
Electrochemical Methods for Fexinidazole Quantification
Electrochemical techniques offer sensitive and efficient means for the quantification of electroactive compounds like Fexinidazole.
The electrochemical behavior of Fexinidazole has been investigated using techniques such as Cyclic Voltammetry (CV) and Differential Pulse Polarography (DPP). researchgate.net These studies are typically conducted across a wide pH range to understand the compound's redox characteristics under different conditions. researchgate.net For instance, the redox potentials of nitro compounds like Fexinidazole can be measured by cyclic voltammetry, often in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org Such analyses are critical for understanding the compound's mechanism of action, which is believed to involve reductive activation by parasitic nitroreductases.
Kinetic parameters including transfer coefficients, diffusion coefficients, and heterogeneous forward rate constants are often evaluated using these voltammetric techniques. researchgate.net While specific amperometric detection methods for Fexinidazole are not extensively detailed in the provided results, amperometry is a common technique for quantifying electroactive species and has been used in the development of biosensors for detecting parasites that Fexinidazole targets. dndi.orgresearchgate.netmedicinabuenosaires.comxiahepublishing.com
Table 1: Electrochemical Data for Fexinidazole and Related Compounds
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| Fexinidazole | Cyclic Voltammetry (CV), Differential Pulse Polarography (DPP) | Studied in universal buffers (pH 2.0-12.0) to determine kinetic parameters. | researchgate.net |
Application of Analytical Methods in In Vitro Studies
A variety of analytical methods are employed to study Fexinidazole in laboratory settings, providing insights into its concentration, degradation, and stability.
The quantification of Fexinidazole and its metabolites in biological matrices is essential for in vitro studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a validated method for measuring the concentrations of Fexinidazole and its primary metabolites, M1 (sulfoxide) and M2 (sulfone), in plasma. fda.gov For in vitro assays, stock solutions are typically prepared in DMSO and then diluted in culture medium. nih.govasm.org
Nitroreductase activity in cell lysates can be evaluated by monitoring the oxidation of NADPH in the presence of Fexinidazole and its metabolites. researchgate.netnih.gov This is often done by measuring the decrease in absorbance at 340 nm. researchgate.net Such assays help in understanding the bioactivation of the drug.
Table 2: In Vitro Activity of Fexinidazole and its Metabolites
| Compound | Organism | IC50 Range | Reference |
|---|---|---|---|
| Fexinidazole | T. brucei | 0.7-3.3 μM (0.2-0.9 μg/ml) | asm.orgmedchemexpress.com |
| Fexinidazole | T. brucei | ~1–4 μM | wikipedia.org |
| Fexinidazole | T. b. rhodesiense | 0.48–0.82 µg/mL | nih.gov |
| Fexinidazole Sulfoxide (M1) | T. cruzi | 5.4 μM | nih.gov |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Forced degradation studies using HPLC have shown that Fexinidazole is susceptible to degradation under acidic and alkaline conditions, while being relatively stable under oxidative and thermal stress. ijpdr.com These studies are important for understanding the degradation pathways and identifying potential degradation products. ijpdr.com
The stability of Fexinidazole is a critical factor for its formulation and use in experimental settings. Stability data indicate that Fexinidazole is a very stable compound, which is advantageous for developing a stable solid dosage form for use in various climates. nih.govresearchgate.net Long-term stability studies have confirmed its stability at 30°C, even under high humidity, when stored in appropriate packaging. dndi.org However, as noted in forced degradation studies, its stability is pH-dependent, with significant degradation occurring in acidic and alkaline environments. ijpdr.com Safety data sheets also provide information on its stability, indicating it is not flammable and providing solubility data in various solvents. caymanchem.com
Table 3: Stability of Fexinidazole under Forced Degradation Conditions
| Condition | Degradation (%) | Reference |
|---|---|---|
| Acidic Hydrolysis | 13.2% | ijpdr.com |
| Alkaline Hydrolysis | 16.53% | ijpdr.com |
| Oxidative Degradation | 9.71% | ijpdr.com |
Mechanistic Investigations of Resistance to Mfcd03028408 in in Vitro Models
Acquired Resistance Mechanisms in In Vitro Cell Lines
Acquired resistance develops in tumor cells after a period of exposure to a drug, leading to the eventual failure of the therapy. europa.eu Studies using in vitro models have been instrumental in identifying the adaptive changes that allow cancer cells to survive and proliferate despite the continued presence of Capivasertib.
Identification of Genetic Mutations Leading to Resistance (e.g., Kinase Mutations)
While the acquisition of new genetic mutations is a common mechanism of resistance to many kinase inhibitors, studies on Capivasertib have revealed a more complex picture. mdpi.comkuleuven.be In some preclinical models, the genetic background of the cancer cell line is a primary determinant of sensitivity. astrazeneca.comaacrjournals.org However, research into acquired resistance has shown that it does not always rely on the selection or development of new mutations in the target pathway.
For instance, in a study using patient-derived organoid (PDO) models of AKT1-mutant breast cancer, the development of resistance to Capivasertib after 9 weeks of treatment did not involve the acquisition of new genetic driver events or changes in AKT copy number. aacrjournals.org This suggests that non-mutational mechanisms are key drivers of acquired resistance in this context. While mutations in genes like KRAS, BRAF, and PIK3CA are known to contribute to resistance to other targeted therapies, their role in acquired resistance to Capivasertib appears to be less prominent than the activation of bypass pathways. oncotarget.com
Activation of Alternative Signaling Pathways in Resistant Cells
A primary mechanism of acquired resistance to Capivasertib is the activation of alternative or "bypass" signaling pathways, which allows cancer cells to circumvent the therapeutic blockade of AKT. mdpi.comaacrjournals.orgkuleuven.be
In vitro studies have demonstrated that cells can develop resistance to Capivasertib by rewiring their signaling networks to reactivate downstream effectors, particularly the mTORC1 pathway, even while AKT inhibition is sustained. aacrjournals.orgresearchgate.net In AKT1-mutant breast cancer models, acquired resistance was associated with a significant upregulation of PDK1 and mTORC2, leading to the reactivation of mTORC1 signaling. aacrjournals.org Similarly, investigations in A2780 human ovarian carcinoma cell lines made resistant to Capivasertib showed that the resistant cells had capivasertib-resistant phosphorylation of S6RP, a downstream target of mTORC1, which correlated with the overexpression of p90RSK. kent.ac.ukkent.ac.uk
Furthermore, resistant cells can upregulate other receptor tyrosine kinases (RTKs) and signaling pathways to bypass AKT dependency. In resistant breast cancer organoids, increased expression of ERBB3 (HER3), EGFR, and LPAR5 was observed, alongside an increase in MAPK signaling components. aacrjournals.org The upregulation of estrogen receptor (ER) signaling has also been identified as a key mechanism of bypassing AKT inhibition. aacrjournals.orgresearchgate.net
| Cell Line/Model | Method of Resistance Induction | Key Alternative Pathway Findings |
| AKT1 Mutant Breast Cancer PDOs | Continuous Capivasertib exposure | Reactivation of mTORC1 signaling despite sustained AKT inhibition; Upregulation of PDK1 and mTORC2; Increased expression of ERBB3, EGFR, and LPAR5; Upregulation of ER signaling. aacrjournals.org |
| A2780 Ovarian Carcinoma | Continuous Capivasertib exposure | Increased cap-dependent protein synthesis; Overexpression of p90RSK; Capivasertib-resistant phosphorylation of S6RP. kent.ac.ukkent.ac.uk |
| H2170/H358 NSCLC | Step-wise increases in TKI exposure (Erlotinib, SU11274) | Upregulation of mTOR and Wnt signaling proteins in resistant cells. nih.gov |
Role of Drug Efflux Pumps in In Vitro Resistance to MFCD03028408
Drug efflux pumps are transmembrane proteins that actively transport therapeutic agents out of the cell, thereby reducing the intracellular drug concentration and diminishing its efficacy. frontiersin.orgmdpi.com This is a well-established mechanism of both intrinsic and acquired multidrug resistance (MDR) in cancer cells. frontiersin.orgnih.gov The ATP-binding cassette (ABC) transporter family, which includes P-glycoprotein (P-gp/MDR1), is frequently implicated in this process. mdpi.comfrontiersin.org
While specific studies exhaustively detailing the role of efflux pumps in acquired resistance to Capivasertib are limited in the reviewed literature, this mechanism is highly plausible. Evidence from research on other kinase inhibitors supports this hypothesis. For example, in neuroblastoma cell lines made resistant to the survivin suppressant YM155, increased levels of the efflux pump ABCB1 and decreased levels of the uptake transporter SLC35F2 were confirmed as key resistance mechanisms. kent.ac.uk Given that multidrug efflux pumps can export a wide variety of structurally diverse compounds, it is conceivable that their overexpression could contribute to Capivasertib resistance in some in vitro models. frontiersin.orgmdpi.com
Intrinsic Resistance Mechanisms in Diverse Cell Lines In Vitro
Intrinsic, or pre-existing, resistance refers to the inherent insensitivity of some cancer cells to a drug prior to any therapeutic exposure. europa.eufrontiersin.org In vitro screenings of large panels of cancer cell lines have been vital for identifying the baseline molecular characteristics that predict sensitivity or resistance to Capivasertib.
Baseline Pathway Activation and Biomarkers of In Vitro Sensitivity
The genetic landscape of a cancer cell line, particularly the status of the PI3K/AKT/mTOR pathway, is a critical determinant of its intrinsic sensitivity to Capivasertib. Preclinical studies involving large panels of tumor cell lines have established a significant correlation between the presence of mutations in PIK3CA and/or PTEN and sensitivity to the drug. astrazeneca.comaacrjournals.org Conversely, a significant relationship between the presence of RAS mutations (K-RAS, N-RAS, or H-RAS) and intrinsic resistance to Capivasertib has also been demonstrated. astrazeneca.comaacrjournals.org
Another potential biomarker for resistance is the expression level of 4EBP1, a downstream effector in the PI3K/AKT/mTOR pathway. kent.ac.uk Research using A2780 ovarian cancer cells showed that acquired resistance to Capivasertib was associated with reduced 4EBP1 expression. kent.ac.ukkent.ac.uk This suggests that low baseline expression of 4EBP1 could serve as a biomarker of intrinsic resistance, as cells with less 4EBP1 may be pre-disposed to rely on cap-dependent protein synthesis for survival, a mechanism that can bypass AKT inhibition. kent.ac.ukkent.ac.uk
| Biomarker | Association with Capivasertib | Implication |
| PIK3CA Mutation | Sensitivity | Predicts favorable response. astrazeneca.comaacrjournals.org |
| PTEN Mutation/Loss | Sensitivity | Predicts favorable response. astrazeneca.comaacrjournals.org |
| RAS (K/N/H) Mutation | Resistance | Predicts poor response. astrazeneca.comaacrjournals.org |
| Low 4EBP1 Expression | Resistance | May predict poor response due to reliance on bypass mechanisms. kent.ac.ukkent.ac.uk |
Molecular Strategies for Overcoming Resistance to this compound In Vitro
Research into overcoming Belinostat resistance focuses on molecular strategies that can either bypass the resistance mechanisms or re-sensitize cancer cells to the drug's effects. These approaches often involve targeting other critical cellular pathways or using Belinostat in combination with other inhibitors.
Resistance to targeted therapies can occur when cancer cells activate alternative signaling pathways to sustain their growth and survival, effectively bypassing the drug's inhibitory action. mdpi.comresearchgate.net A key strategy to overcome resistance to Belinostat involves the simultaneous inhibition of these downstream or parallel pro-survival pathways.
Activating mutations in the Ras family of oncogenes (KRAS, NRAS, HRAS) are common in many cancers and lead to the continuous activation of downstream effector pathways, such as the MAPK and PI3K/AKT pathways, which drive tumor growth and drug resistance. nih.gov Studies have shown that while Belinostat alone may be less effective in Ras-mutant cancer cells, combining it with inhibitors of the MAPK and/or PI3K pathways can significantly increase apoptosis. nih.gov For instance, in in vitro models of Ras-mutant cancer cell lines like HCT-116 and A549, combining Belinostat with MEK or AKT inhibitors resulted in a marked increase in apoptosis, an effect not observed in wild-type Ras cell lines. nih.gov This suggests that blocking these downstream survival signals is a viable strategy to bypass resistance conferred by Ras mutations. nih.gov
Another pathway implicated in resistance involves the heat shock protein 90 (Hsp90). In castration-resistant prostate cancer (CRPC) models, Belinostat was found to suppress Hsp90 activity and androgen receptor (AR) function by inhibiting HDAC6. nih.gov This action helps prevent the development of a castration-resistant phenotype, highlighting the targeting of the Hsp90/AR axis as a method to circumvent resistance. nih.gov
Furthermore, in models of diffuse large B-cell lymphoma (DLBCL), resistance to Belinostat was associated with an inability to induce and sustain mitotic arrest. tandfonline.com To overcome this, researchers targeted the mitotic process directly. Using a low dose of a microtubule-targeting agent like vincristine, which forces mitotic arrest, in combination with Belinostat, resulted in synergistic cytotoxicity in Belinostat-resistant DLBCL cell lines. tandfonline.com This strategy effectively bypasses the primary resistance mechanism by forcing the cells into a state where they are vulnerable to Belinostat's pro-apoptotic effects. tandfonline.com
Combining Belinostat with other mechanistically distinct inhibitors is a widely explored strategy to enhance efficacy and overcome resistance. nih.govnih.gov The rationale is that dual-targeted therapy can create a more potent anti-cancer effect or that one agent can sensitize the cancer cells to the other. researchgate.net
In vitro studies have demonstrated synergistic effects when Belinostat is combined with various chemotherapeutic agents and targeted inhibitors across different cancer types.
Combination with DNA Damaging Agents and Antimetabolites:
Doxorubicin (B1662922): A strong synergistic effect on growth inhibition was observed when Belinostat was combined with doxorubicin in sarcoma cell lines (SaOS2 and U2OS). nih.gov This combination has also shown synergistic effects against anaplastic thyroid cancer cell lines. myhealthtoolkitks.com
5-Fluorouracil (5-FU): In renal cancer cells, Belinostat potentiated the anticancer effect of 5-FU. nih.gov The combination synergistically induced apoptosis by blocking thymidylate synthase induction and increasing reactive oxygen species-mediated DNA damage. nih.gov
Carboplatin (B1684641) and Paclitaxel (B517696): Combination therapy of Belinostat with carboplatin and paclitaxel has demonstrated synergistic effects against four anaplastic thyroid cancer lines in vitro. myhealthtoolkitks.com
Cisplatin (B142131): In cisplatin-resistant testicular germ cell tumor cell lines (NCCIT-R), pre-treatment with non-toxic concentrations of Belinostat was shown to increase sensitivity to cisplatin, leading to reduced cell viability compared to cisplatin alone. mdpi.com
Combination with Other Targeted Inhibitors:
Pralatrexate (B1268): In lymphoma cell lines, the combination of Belinostat and the dihydrofolate reductase inhibitor pralatrexate produced synergistic growth inhibitory effects. frontiersin.orggoogle.com The synergy was schedule-dependent; exposing cells to a low concentration of Belinostat first markedly increased sensitivity to pralatrexate. frontiersin.org
Tyrosine Kinase Inhibitors (TKIs): In thyroid cancer cell lines with different driver mutations (RET/PTC, KRAS, BRAF), combining Belinostat with the TKIs dasatinib (B193332) or pazopanib (B1684535) resulted in synergistic anti-proliferative activity. nih.gov In contrast, combinations with sorafenib (B1663141) were antagonistic. nih.gov
Irinotecan: Belinostat and SN-38 (the active metabolite of irinotecan) showed a synergistic effect when used in combination against colon cancer cell lines HCT116 and HT29. myhealthtoolkitks.comaetna.com
Checkpoint Inhibitors: While many checkpoint inhibitor studies are in vivo, related in vitro work showed that Belinostat could induce histone acetylation and inhibit cell proliferation in a dose-dependent manner in a murine hepatocellular carcinoma cell line, setting the stage for successful in vivo combinations with anti-CTLA-4 antibodies. nih.gov
The following interactive table summarizes the findings from various in vitro combination studies with Belinostat.
Synergistic and Combinatorial Approaches with Mfcd03028408 in in Vitro Mechanistic Studies
Rational Combinations with Other Signaling Pathway Inhibitors In Vitro
Rational combinations of GSK-J4 with other signaling pathway inhibitors have been explored to achieve enhanced suppression of cancer cell growth and survival. These combinations are designed based on the known mechanisms of the drugs and the molecular characteristics of the cancer cells.
Combined Inhibition of RTKs and MFCD03028408 for Enhanced Pathway Suppression
Receptor Tyrosine Kinases (RTKs) are crucial in cell signaling, and their dysregulation is a common feature in many cancers. Combining GSK-J4 with RTK inhibitors has shown promise in preclinical studies.
In hepatocellular carcinoma (HCC), a high-throughput screening of a small-molecule inhibitor library identified GSK-J4 as being synthetically lethal with donafenib, a multi-receptor tyrosine kinase inhibitor. nih.gov This synergistic lethality was validated in multiple HCC models, including in vitro cell lines. nih.gov Similarly, in triple-negative breast cancer, a combinatorial CRISPR screen revealed that targeting FYN, a non-receptor tyrosine kinase, in combination with epigenetic regulators like GSK-J4, could be a potential therapeutic strategy. elifesciences.org
Combination with Cell Cycle Modulators for Synergistic Effects on Cell Cycle Progression In Vitro
Modulating the cell cycle is a cornerstone of cancer therapy. Combining GSK-J4 with agents that target cell cycle progression has demonstrated synergistic effects in various cancer models.
In neuroblastoma, a drug combination screen identified a strong synergistic interaction between GSK-J4 and palbociclib, a CDK4/6 inhibitor. e-century.us This combination was found to decrease the expression of E2F target genes and the chromatin accessibility of MYCN, leading to inhibited cell proliferation. e-century.us Studies in anaplastic thyroid cancer (ATC) showed that as the dose of GSK-J4 increased, more cancer cells were arrested in the G2-M and S phases of the cell cycle. nih.govnih.gov Furthermore, combining GSK-J4 with doxorubicin (B1662922), a topoisomerase inhibitor that intercalates DNA, significantly enhanced the inhibition of proliferation in KRAS-mutant ATC cells. nih.govnih.gov In acute myeloid leukemia (AML) Kasumi-1 cells, GSK-J4 treatment led to cell-cycle arrest, with an increased percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases. nih.govnih.gov This effect was synergistic when combined with cytosine arabinoside (Ara-C), a DNA synthesis inhibitor. nih.govnih.gov
Mechanistic Basis of Synergy with this compound In Vitro
Understanding the mechanistic basis of synergy is crucial for the clinical translation of combination therapies. In vitro studies have provided insights into how GSK-J4 interacts with other drugs to produce enhanced anti-cancer effects.
Pathway Cross-talk Analysis in Response to Combinatorial Treatment
The synergistic effects of GSK-J4 combinations often arise from the simultaneous disruption of interconnected signaling pathways.
In esophageal squamous cell carcinoma (ESCC), proteomic analysis revealed that the synergy between GSK-J4 and the copper ionophore CuET stems from interactions involving JMJD3 and UTX, which are important for maintaining endoplasmic reticulum (ER) homeostasis. mdpi.comnih.gov The combination treatment led to the upregulation of proteins involved in ER stress and the unfolded protein response (UPR). mdpi.com In liver cancer, the combination of donafenib and GSK-J4 synergistically promotes the expression of Heme Oxygenase-1 (HMOX1), leading to increased intracellular Fe2+ levels and ultimately ferroptosis. nih.gov This was elucidated through integrated RNA sequencing (RNA-seq) and Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) analyses. nih.gov Furthermore, in mantle cell lymphoma (MCL), GSK-J4 was shown to modulate NF-κB signaling, which is involved in cell adhesion. mdpi.com This suggests that combining GSK-J4 with agents targeting adhesion-related pathways could be a viable strategy.
Impact on Apoptosis and Autophagy Induction by Combinations of this compound
A key mechanism through which GSK-J4 combinations exert their synergistic effects is the enhanced induction of programmed cell death, including apoptosis and autophagy.
In diffuse large B-cell lymphoma (DLBCL), combining GSK-J4 with various chemotherapeutic agents, such as vincristine, doxorubicin, and proteasome inhibitors like bortezomib, resulted in a significant increase in apoptosis compared to single-agent treatments. haematologica.org Similarly, in B-cell precursor acute lymphoblastic leukemia (BCP-ALL), GSK-J4 treatment induced a dependency on the anti-apoptotic proteins Bcl-2 and Bcl-XL, leading to a synergistic interaction with BH3 mimetics like venetoclax (B612062) and navitoclax. ub.edu The combination of GSK-J4 and doxorubicin in anaplastic thyroid cancer cells synergistically increased apoptosis, as evidenced by an increase in caspase-3 levels. nih.gov In ESCC, the combination of CuET and GSK-J4 significantly enhanced apoptosis compared to either drug alone. mdpi.com
The table below summarizes the synergistic effects on apoptosis for various GSK-J4 combinations in different cancer cell lines.
| Combination Agent | Cancer Type | Cell Line(s) | Observed Synergistic Effect | Reference(s) |
| Doxorubicin | Anaplastic Thyroid Cancer | Cal-62 | Increased apoptosis, increased caspase 3 level | nih.gov |
| Vincristine | Diffuse Large B-cell Lymphoma | SU-DHL-6, SU-DHL-8 | Increased apoptosis rates | haematologica.org |
| Bortezomib | Diffuse Large B-cell Lymphoma | SU-DHL-6, SU-DHL-8 | Increased apoptosis rates | haematologica.org |
| Venetoclax | B-cell Precursor Acute Lymphoblastic Leukemia | NALM-6, REH | Synergistic induction of apoptosis | ub.edu |
| Navitoclax | B-cell Precursor Acute Lymphoblastic Leukemia | NALM-6, REH | Synergistic induction of apoptosis | ub.edu |
| CuET | Esophageal Squamous Cell Carcinoma | TE10, KYSE410 | Significantly enhanced apoptosis and cell cycle arrest | mdpi.com |
| Cytosine Arabinoside | Acute Myeloid Leukemia | Kasumi-1 | Synergistic inhibition of proliferation and colony-forming capability | nih.govnih.gov |
| Panobinostat | Diffuse Large B-cell Lymphoma | SU-DHL-6, SU-DHL-8 | Increased apoptosis rates | haematologica.org |
High-Throughput Screening for Synergistic Combinations with this compound In Vitro
High-throughput screening (HTS) is a powerful tool for identifying novel synergistic drug combinations in an unbiased manner. HTS has been instrumental in discovering new therapeutic strategies involving GSK-J4.
In one study, a high-throughput drug-screening strategy was used to identify compounds that have a synergistic effect with CuET in ESCC. nih.gov Out of 2,149 compounds from a bioactive compound library, GSK-J4 was identified as having a strong synergistic effect. nih.gov This led to further investigation of the combination's mechanism of action. mdpi.comnih.gov In another example, a drug combination screening in neuroblastoma cell lines was performed to find synergistic partners for the WIP1 inhibitor SL-176. ki.se This screen identified GSK-J4 as the most promising candidate, with the combination showing strong synergism in inhibiting cell viability and inducing apoptosis. ki.se Similarly, an integrated screening of a small-molecule inhibitor library and a druggable CRISPR library was used to show that GSK-J4 is synthetically lethal with donafenib in liver cancer. nih.gov
These HTS approaches have not only identified novel drug combinations but have also provided the foundation for subsequent mechanistic studies to understand the basis of the observed synergy.
Environmental Fate and Degradation Pathways of Mfcd03028408
Photodegradation of MFCD03028408 in Aqueous Environments
The transformation of Methoxychlor when exposed to light in aquatic systems is a critical aspect of its environmental persistence. The process involves both direct absorption of light energy and indirect reactions mediated by other light-activated substances present in the water.
Identification of Photodegradation Products by Mass Spectrometry
Several studies have utilized gas chromatography-mass spectrometry (GC-MS) to identify the byproducts of Methoxychlor's photodegradation. In photocatalytic degradation experiments using a UV/TiO2/O2 system, methoxybenzaldehyde was identified as a degradation product. researchgate.netresearchgate.net Other research has identified the corresponding benzophenones and 1,1-bis(4-methoxyphenyl)-2-chloroethylene as photodegradation products. cdc.gov Radiolytic degradation studies, which can simulate some aspects of photodegradation, have proposed that major degradation occurs through dechlorination and dehydrochlorination. researchgate.net
Table 1: Identified Photodegradation Products of Methoxychlor
| Degradation Product | Analytical Method | Reference |
|---|---|---|
| Methoxybenzaldehyde | GC-MS | researchgate.netresearchgate.net |
| Corresponding Benzophenones | Not Specified | cdc.gov |
| 1,1-bis(4-methoxyphenyl)-2-chloroethylene | Not Specified | cdc.gov |
| Dechlorinated Products | GC-MS | researchgate.net |
Kinetics of Photolytic Decomposition under Simulated Environmental Conditions
The rate of Methoxychlor's photolytic decomposition varies significantly depending on the environmental conditions. In distilled water, direct photolysis is a slow process, with an estimated half-life of 4.5 months. nih.govepa.gov However, the presence of substances in natural waters, such as dissolved organic matter, can accelerate this process through sensitized photolysis. pops.int In studies using various natural river water samples, the photolysis half-life of Methoxychlor was observed to be dramatically shorter, ranging from 2.2 to 5.4 hours under simulated sunlight. researchgate.netepa.gov This indicates that indirect photochemical processes are the primary drivers of its light-induced degradation in some aquatic environments. researchgate.net
Table 2: Photolysis Half-Life of Methoxychlor in Different Aqueous Media
| Water Type | pH | Photolysis Half-Life | Reference |
|---|---|---|---|
| Distilled Water | 6.3 | 4.5 months | nih.govepa.gov |
| Suwannee River Water | 4.7 | 2.2 hours | epa.gov |
| Alabama River Water | 7.7 | 2.9 hours | epa.gov |
| Tombigbee River Water | 7.6 | 5.4 hours | epa.gov |
| Withlacoochee River Water | 8.2 | No detectable photolysis after 2 hours | epa.gov |
Biodegradation of this compound by Microbial Communities
Microbial action is a key pathway for the environmental breakdown of Methoxychlor, particularly in soil and sediment. The efficiency and products of this biodegradation are highly dependent on the microbial species present and the prevailing redox conditions.
Assessment of Biodegradability in Environmental Samples (e.g., Activated Sludge)
Methoxychlor's biodegradability has been assessed in various environmental matrices. In sediments, it is significantly more persistent under aerobic conditions, with a reported half-life of over 100 days, compared to anaerobic conditions, where the half-life is less than 28 days. epa.gov Similarly, in anaerobic soils, the half-life is approximately 3 months. epa.gov In the context of wastewater treatment, the behavior of toxic organic compounds like Methoxychlor in activated sludge systems can vary; they may be removed, transformed, or pass through the system unaffected. dep.state.pa.us The use of defined consortia of microorganisms, such as Streptomyces species, has been explored as a strategy to enhance the removal of Methoxychlor, mimicking a simplified activated sludge system. researchgate.net Studies have shown that some microbial communities can significantly degrade Methoxychlor, though sometimes the degradation can slow and plateau over time. pops.int
Characterization of Microbial Metabolites and Biodegradation Pathways
The primary microbial degradation pathways for Methoxychlor involve dechlorination and demethylation. pops.intwho.int Under anaerobic conditions, biotic reductive dechlorination is a key initial step. ub.edu For instance, a strain of Bradyrhizobium sp. isolated from river sediment has been shown to mediate both o-demethylation and dechlorination of Methoxychlor. pops.int Studies on both river and lake sediments suggest that dechlorination is the initial degradation reaction, which is then followed by demethylation. pops.int A major metabolite identified from biotic reductive dechlorination is 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (MET-OLEF). ub.edu Various microorganisms, including bacteria and actinobacteria, have been identified as capable of degrading Methoxychlor. pops.intconicet.gov.ar
Table 3: Identified Microbial Metabolites of Methoxychlor
| Metabolite | Degradation Pathway | Microbial Species/System | Reference |
|---|---|---|---|
| Dechlorinated Products | Reductive Dechlorination | Sediment Microorganisms | pops.int |
| Demethylated Products | Demethylation | Sediment Microorganisms | pops.int |
| O-demethylated Products | O-demethylation | Bradyrhizobium sp. | pops.int |
Hydrolytic Stability and Transformation Products of this compound under Varying pH Conditions
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a relatively slow degradation process for Methoxychlor under typical environmental pH conditions. The rate of hydrolysis is largely independent of pH in the range commonly found in aquatic environments. epa.gov At a temperature of 27°C, the estimated half-life for Methoxychlor hydrolysis is approximately one year. epa.gov
The products of hydrolysis are dependent on the pH of the water. At a neutral pH of 7, the major transformation products identified are anisoin, anisil, and 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE). epa.govun.org As the pH becomes more alkaline, the product distribution shifts. At pH 10, DMDE becomes the major hydrolysis product. nih.gov
Table 4: Hydrolytic Transformation Products of Methoxychlor
| pH | Major Transformation Product(s) | Reference |
|---|---|---|
| 7 | Anisoin, Anisil, 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE) | epa.govun.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Methoxychlor | This compound, MTX |
| 1,1-bis(4-methoxyphenyl)-2-chloroethylene | |
| Methoxybenzaldehyde | |
| 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene | DMDE, MET-OLEF |
| Anisoin |
Advanced Oxidation Processes for Wastewater Research: A General Overview
Advanced Oxidation Processes (AOPs) refer to a class of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.net These radicals are powerful oxidizing agents capable of degrading a wide array of organic pollutants that are often resistant to conventional treatment methods. researchgate.net The ultimate goal of AOPs is the mineralization of contaminants into benign products such as carbon dioxide, water, and inorganic ions. researchgate.net
The primary AOPs that could theoretically be applied to the degradation of organic compounds like this compound include:
Fenton and Fenton-like Processes: The classical Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) as a catalyst. oapen.org Variations, known as Fenton-like processes, may use other transition metals like copper. researchgate.net
UV-Based AOPs: These methods utilize ultraviolet (UV) light to generate hydroxyl radicals. Common examples include the UV/H₂O₂ process, where UV photolysis of hydrogen peroxide yields •OH radicals, and the photo-Fenton process, which combines UV light with the Fenton reaction to enhance radical production. researchgate.net
Ozonation-Based AOPs: Ozone (O₃) is a strong oxidant that can react directly with pollutants or decompose in water, especially at higher pH values, to form hydroxyl radicals. researchgate.net Combining ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can accelerate the formation of these radicals. researchgate.net
The chemical structure of this compound, which includes a chloroacetamide functional group and a nitrated aromatic ring, suggests it may be susceptible to attack by hydroxyl radicals. For instance, •OH radicals can initiate degradation through electrophilic addition to the aromatic ring or hydrogen abstraction from the methyl and methylene (B1212753) groups. However, without experimental studies, the specific degradation pathways, reaction kinetics, and the identity of any transformation products remain unknown.
Due to the complete lack of specific research on the degradation of this compound by Advanced Oxidation Processes, it is not possible to provide detailed research findings or data tables on this topic. The scientific community has not yet published studies investigating the efficacy of AOPs for the removal of this particular compound from wastewater. Therefore, any discussion on its treatment remains purely theoretical until empirical data becomes available.
Future Directions and Emerging Research Avenues for Mfcd03028408
Development of Novel Research Tools and Probes based on MFCD03028408
The development of chemical probes from foundational molecules like GSK2194069 is a critical step in biomedical research, enabling the direct study of target engagement and biological function. ox.ac.uk An emerging area of research is the creation of radiolabeled analogs of GSK2194069 for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov
One study focused on synthesizing and evaluating a series of triazolones based on the GSK2194069 structure, labeling them with carbon-11. nih.gov The goal was to create PET probes for imaging FASN expression in tumors. nih.gov These probes, including [11C]5 and [11C]6, were designed to retain the potent FASN inhibitory activity of the parent compound while allowing for in vivo visualization. nih.gov The research demonstrated that these probes could be synthesized with high radiochemical purity and showed significantly higher binding in FASN-positive cancer cells (LNCaP) compared to FASN-negative cells (PC3). nih.gov
Future work in this area will likely focus on overcoming the pharmacokinetic challenges observed with initial probes, such as hepatobiliary retention, to develop tracers with better in vivo characteristics suitable for clinical imaging. nih.gov Further modifications could include the incorporation of other tags, such as fluorescent dyes for cellular imaging or biotin (B1667282) for affinity-based proteomics, to further dissect the molecular interactions and downstream effects of FASN inhibition. nih.gov
Exploration of Allosteric Modulation and Novel Binding Sites for this compound Analogs
GSK2194069 itself binds to the KR domain of FASN, acting as a competitive inhibitor with respect to the enzyme's substrates. medchemexpress.comglpbio.com However, the large, multi-domain structure of the FASN homodimer presents numerous opportunities for allosteric modulation, where a compound binds to a site other than the active site to influence enzyme activity. sagimet.com
Future research will likely explore the vast chemical space around the GSK2194069 scaffold to create analogs that may target novel binding sites or exhibit allosteric modulation. Computational docking and molecular dynamics simulations will be instrumental in identifying potential allosteric pockets on the FASN enzyme. nih.gov By designing derivatives that bind to these alternative sites, it may be possible to achieve different pharmacological profiles, such as enhanced selectivity or the ability to overcome potential resistance mechanisms that could arise from mutations in the primary binding site.
The development of positive or negative allosteric modulators could provide finer control over FASN activity compared to direct competitive inhibition, offering a more nuanced approach to therapeutic intervention.
Advanced Computational Modeling for this compound Interaction Prediction and Optimization
Advanced computational modeling is becoming indispensable for modern drug discovery and for optimizing lead compounds like GSK2194069. Techniques such as molecular dynamics (MD) simulations and binding free energy calculations are being used to provide a detailed understanding of the intermolecular interactions between an inhibitor and its target. nih.gov
For GSK2194069, structural biology has already provided significant insights. X-ray crystallography has revealed that the compound forms three key hydrogen bonds within the KR-domain of FASN. sci-hub.se Future computational studies can build on this foundation by:
Predicting Resistance Mutations: Simulating the effect of potential mutations in the FASN binding pocket to predict which changes might lead to resistance to GSK2194069.
Guiding Derivative Design: Using in silico methods to predict the binding affinity and selectivity of novel GSK2194069 derivatives, thereby prioritizing synthetic efforts. nih.gov
Understanding Dynamic Behavior: Employing MD simulations to model the dynamic movements of the FASN enzyme and how the binding of GSK2194069 or its analogs affects its conformational states.
These computational approaches will accelerate the design-test-optimize cycle, leading to the more rapid development of next-generation FASN inhibitors with improved properties.
Application of Single-Cell Technologies to Elucidate this compound Effects In Vitro
Tumors are often heterogeneous, with different cell populations exhibiting varied responses to therapeutic agents. Single-cell analysis technologies offer an unprecedented opportunity to dissect these differential effects. While specific single-cell studies focusing on GSK2194069 are still an emerging field, the application of these techniques to related ion channel research, such as for TRPV1 and TRPV4, demonstrates their potential. nih.gov
Future in vitro studies could apply single-cell RNA sequencing (scRNA-seq) to cancer cell populations treated with GSK2194069. This would reveal how FASN inhibition affects gene expression on a cell-by-cell basis, identifying subpopulations that are more or less sensitive to the compound and uncovering potential compensatory pathways that may be activated in resistant cells.
Furthermore, techniques like single-molecule imaging could be used to observe the dynamics of FASN within individual living cells and how GSK2194069 affects its localization and interactions with other proteins, providing a deeper understanding of its cellular mechanism of action. nih.gov
Integration of Omics Data for Systems-Level Understanding of this compound Mechanistic Effects In Vitro
To fully comprehend the impact of FASN inhibition by GSK2194069, a systems-level approach integrating multiple "omics" datasets is essential. researchgate.net Metabolomics, a key omics technology, has already been instrumental in understanding the downstream consequences of FASN inhibition. nih.gov
Studies using untargeted metabolomics on prostate cancer cells treated with GSK2194069 and other FASN inhibitors have revealed significant and sometimes surprising metabolic shifts. nih.govmdpi.com For instance, despite blocking the production of palmitate, cells were found to increase their content of other fatty acids and glycerophospholipids. nih.gov A consensus metabolic signature for effective FASN inhibition includes a dramatic accumulation of malonate and succinate. nih.gov
Future research will focus on integrating these metabolomic profiles with transcriptomic, proteomic, and lipidomic data. researchgate.net This multi-omics approach will:
Provide a comprehensive map of the metabolic reprogramming triggered by GSK2194069. biorxiv.org
Identify novel biomarkers of target engagement and response.
Uncover synergistic targets that could be inhibited alongside FASN for more effective anti-cancer strategies. frontiersin.org
The table below summarizes key findings from a metabolomics study involving GSK2194069.
| Metabolic Pathway | Key Altered Metabolites (in response to FASN inhibitors) | Direction of Change | Reference |
| Polyamine Metabolism | N1-acetyl spermidine | Increased | nih.gov |
| Polyamine Metabolism | Spermidine, Spermine | Decreased | nih.gov |
| Amino Acid Metabolism | Tryptophan | Decreased | nih.gov |
| TCA Cycle Intermediates | Succinate | Increased | nih.gov |
| FASN Substrates/Products | Malonate | Increased | nih.gov |
Unexplored Chemical Space for this compound Derivatives with Modified Selectivity Profiles
While GSK2194069 is a potent inhibitor of the FASN KR domain, the exploration of its chemical scaffold is far from complete. caymanchem.comsagimet.com Medicinal chemistry efforts are ongoing to synthesize derivatives with modified properties, such as improved selectivity or different pharmacokinetic profiles. nih.gov
One area of focus is modifying the core structure to target the FASN enzymes of different species or to achieve greater selectivity over other reductase enzymes in the human body. For example, research into PET probes based on GSK2194069 led to the creation of analogs like compounds 4 , 5 , and 6 , which showed varied potencies. nih.gov This demonstrates that modifications to the parent structure can fine-tune its biological activity.
The table below shows the comparative efficacy of GSK2194069 and some of its synthesized analogs in inhibiting the growth of a FASN-positive cancer cell line.
| Compound | Cell Line | Efficacy (EC₅₀) | Reference |
| GSK2194069 | A549 | 15 nM | nih.gov |
| GSK2194069 | LNCaP | 16 nM | nih.gov |
| Analog 5 | LNCaP | 14 nM | nih.gov |
| Analog 4 | LNCaP | 22 nM | nih.gov |
| Analog 6 | LNCaP | 2.9 µM | nih.gov |
Future work will continue to explore this chemical space, using structure-activity relationships (SAR) to guide the rational design of new derivatives with tailored selectivity and therapeutic potential. nih.gov
Challenges and Opportunities in this compound Academic Research
The academic pursuit of FASN inhibitors like GSK2194069 faces both challenges and significant opportunities. A major challenge is translating potent in vitro activity into in vivo efficacy. While GSK2194069 has shown the ability to inhibit tumor growth in xenograft models, the complexity of tumor metabolism and the existence of compensatory pathways, such as the uptake of exogenous fatty acids, can limit the effectiveness of FASN inhibition alone. frontiersin.orgresearchgate.netauajournals.org
Another challenge lies in identifying the patient populations most likely to benefit from FASN-targeted therapies. This requires the development of robust biomarkers to predict sensitivity.
However, the opportunities are vast. The central role of FASN in cancer metabolism means that inhibitors like GSK2194069 are invaluable tools for basic research. nih.gov There is a significant opportunity to explore combination therapies, where FASN inhibitors are used alongside other drugs, such as standard chemotherapeutics or inhibitors of other metabolic pathways, to achieve synergistic anti-cancer effects. frontiersin.org Furthermore, the role of FASN is being investigated in other diseases, including viral infections, which could open new research avenues for GSK2194069 and its derivatives. tocris.com
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of MFCD03028408?
To ensure accurate characterization, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural verification. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. For trace impurities, mass spectrometry (MS) coupled with HPLC (LC-MS) is advised. Calibrate instruments using certified reference standards and document uncertainty margins .
Q. How should researchers design experiments to assess the compound’s solubility and stability in common solvents?
Conduct solubility tests in a range of solvents (polar, non-polar, protic, aprotic) under controlled temperature and pH conditions. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. For stability, perform accelerated degradation studies (e.g., exposure to heat, light, or oxidizing agents) and monitor changes via HPLC or X-ray diffraction (XRD). Include negative controls and triplicate measurements to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Prioritize hazard assessments using Safety Data Sheets (SDS) and implement engineering controls (e.g., fume hoods). Use personal protective equipment (PPE) such as nitrile gloves and safety goggles. For toxicity screening, conduct in vitro assays (e.g., Ames test for mutagenicity) before scaling up experiments. Document exposure limits and establish emergency response protocols aligned with OSHA guidelines .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the compound’s reactivity or interaction with biological targets?
Apply density functional theory (DFT) to model electronic properties and reaction pathways. For biological interactions, use molecular docking simulations (e.g., AutoDock Vina) with protein structures from the Protein Data Bank (PDB). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and correlate computational binding energies with experimental dissociation constants (Kd). Address discrepancies by refining force field parameters or sampling methods .
Q. What methodologies resolve contradictions in reported data (e.g., conflicting solubility or catalytic activity)?
Perform meta-analysis of existing literature to identify variables (e.g., solvent purity, temperature gradients). Replicate experiments under standardized conditions and apply statistical tools like ANOVA to isolate confounding factors. If discrepancies persist, use advanced techniques such as synchrotron XRD or cryo-electron microscopy (cryo-EM) to probe structural nuances. Publish negative results to mitigate publication bias .
Q. How can researchers optimize synthetic pathways for this compound to enhance yield while minimizing byproducts?
Employ design of experiments (DoE) frameworks, such as response surface methodology (RSM), to evaluate reaction parameters (e.g., catalyst loading, temperature). Use in situ monitoring tools (e.g., Raman spectroscopy) to track intermediate formation. For byproduct suppression, explore green chemistry approaches (e.g., solvent-free synthesis or biocatalysis). Conduct life-cycle assessments (LCA) to evaluate environmental trade-offs .
Methodological Frameworks and Tools
What criteria ensure a research question on this compound aligns with academic rigor and feasibility?
Apply the FINER criteria:
- Feasible : Ensure access to instrumentation (e.g., HPLC-MS) and sample quantities.
- Interesting : Address gaps, such as unexplored polymorphic forms or mechanistic insights.
- Novel : Compare findings against existing patents or publications via SciFinder or Reaxys.
- Ethical : Adhere to institutional review boards (IRB) for biological studies.
- Relevant : Link to broader applications (e.g., drug discovery or materials science) .
Q. How should longitudinal studies on the compound’s environmental impact be structured?
Design tiered assessments:
- Tier 1 : Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity.
- Tier 2 : Conduct microcosm experiments to evaluate biodegradation rates in soil/water matrices.
- Tier 3 : Perform field studies with isotopic labeling (e.g., ¹⁴C tracing) to monitor bioaccumulation. Integrate data into computational fate models (e.g., EQC or SimpleBox) for risk forecasting .
Data Management and Reproducibility
Q. What strategies enhance data transparency and reproducibility in studies involving this compound?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw datasets in repositories like Zenodo or Figshare with unique DOIs.
- Document metadata (e.g., instrument calibration logs, solvent batch numbers).
- Use electronic lab notebooks (ELNs) for real-time data entry and version control. Publish detailed supplementary materials, including step-by-step protocols on protocols.io .
Q. How can machine learning (ML) models improve the prediction of this compound’s physicochemical properties?
Train ML algorithms (e.g., random forests or neural networks) on curated datasets (e.g., PubChem or ChEMBL). Use descriptors such as molecular weight, logP, and topological polar surface area (TPSA). Validate models via cross-validation and external test sets. Address overfitting by incorporating regularization techniques or synthetic data augmentation. Open-source tools like RDKit or DeepChem facilitate implementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
